Phthalaldehyde
Description
A reagent that forms fluorescent conjugation products with primary amines. It is used for the detection of many biogenic amines, peptides, and proteins in nanogram quantities in body fluids.
Structure
3D Structure
Properties
IUPAC Name |
phthalaldehyde | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H | |
| Source | PubChem | |
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InChI Key |
ZWLUXSQADUDCSB-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C=O | |
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Related CAS |
25750-62-3 | |
| Record name | 1,2-Benzenedicarboxaldehyde, homopolymer | |
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DSSTOX Substance ID |
DTXSID6032514 | |
| Record name | 1,2-Benzenedicarboxaldehyde | |
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Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
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Physical Description |
Pale yellow or colorless solid; [Merck Index] Yellow powder or lumps; [Alfa Aesar MSDS], YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
| Record name | o-Phthalaldehyde | |
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| Record name | ORTHO-PHTHALALDEHYDE | |
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Boiling Point |
BP: 83 °C at 0.8 mm Hg | |
| Record name | o-Phthalaldehyde | |
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Flash Point |
132 °C (270 °F) - closed cup, 132 °C c.c. | |
| Record name | o-Phthalaldehyde | |
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| Record name | ORTHO-PHTHALALDEHYDE | |
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Solubility |
In water, 5 g/100 mL at 20 °C, Very soluble in ethyl ether, ethanol, Solubility in water, g/100ml at 20 °C: 3.8 (soluble) | |
| Record name | o-Phthalaldehyde | |
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| Record name | ORTHO-PHTHALALDEHYDE | |
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Density |
Density (at 20 °C): 1.13 g/cm³ | |
| Record name | ORTHO-PHTHALALDEHYDE | |
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Vapor Density |
Relative vapor density (air = 1): 4.6 | |
| Record name | ORTHO-PHTHALALDEHYDE | |
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Vapor Pressure |
0.0052 [mmHg], 0.0052 mm Hg at 21 °C (0.69 Pa), Vapor pressure, Pa at 25 °C: 0.6 | |
| Record name | o-Phthalaldehyde | |
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Color/Form |
Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C), Yellow needles or crystals from ligroin | |
CAS No. |
643-79-8 | |
| Record name | Phthalaldehyde | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | ortho-Phthalaldehyde | |
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| Record name | o-Phthalaldehyde | |
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| Record name | 1,2-Benzenedicarboxaldehyde | |
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| Record name | Phthalaldehyde | |
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| Record name | O-PHTHALALDEHYDE | |
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| Record name | o-Phthalaldehyde | |
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| Record name | ORTHO-PHTHALALDEHYDE | |
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Melting Point |
55.8 °C | |
| Record name | o-Phthalaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ORTHO-PHTHALALDEHYDE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Phthalaldehyde Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between o-phthalaldehyde (OPA) and primary amines, a cornerstone of analytical chemistry for the sensitive detection and quantification of amino acids, peptides, and proteins.
Core Reaction Mechanism
The reaction of o-phthalaldehyde with a primary amine in the presence of a thiol nucleophile yields a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[1][2][3] This reaction is widely utilized in various analytical applications due to its high sensitivity, enabling the detection of picomole quantities of primary amines.[4][5]
The precise mechanism of this reaction has been a subject of investigation, with two primary pathways proposed: the Sternson-Wong mechanism and the Simons-Johnson mechanism. Extensive kinetic studies have provided substantial evidence supporting the Sternson-Wong mechanism , which is now the widely accepted pathway.
The Sternson-Wong mechanism proceeds as follows:
-
Initial Attack of the Primary Amine: The reaction is initiated by the nucleophilic attack of the deprotonated primary amine on one of the aldehyde groups of OPA. This forms a transient Schiff base intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the second aldehyde group, leading to the formation of a non-fluorescent, unstable hemiaminal intermediate.
-
Thiol Addition: A thiol, such as 2-mercaptoethanol (B42355) (β-ME) or dithiothreitol (B142953) (DTT), then reacts with the hemiaminal.
-
Dehydration and Rearrangement: Subsequent dehydration and rearrangement lead to the formation of the stable and highly fluorescent isoindole product.
The overall reaction is significantly influenced by pH, with optimal rates typically observed in the range of 9-11. This pH dependence is attributed to several factors, including the deprotonation of the primary amine and the thiol, as well as the hydration equilibrium of OPA in aqueous solutions.
Reaction Mechanism Diagram
Caption: The Sternson-Wong mechanism for the reaction of OPA with a primary amine and a thiol.
Quantitative Data
The reaction kinetics and product stability are influenced by the specific primary amine and thiol used, as well as the reaction conditions.
| Parameter | Value | Conditions | Reference |
| Optimal pH | 9.0 - 11.0 | Dependent on amine and thiol | |
| Excitation Wavelength | ~340 nm | For the isoindole product | |
| Emission Wavelength | ~455 nm | For the isoindole product | |
| Sensitivity | Picomole range |
Experimental Protocols
The following provides a generalized protocol for the derivatization of a primary amine with OPA for fluorometric analysis.
Reagent Preparation
-
OPA Reagent: A typical OPA reagent can be prepared by dissolving OPA in a buffer (e.g., borate (B1201080) buffer, pH 9.5) and adding the thiol (e.g., 2-mercaptoethanol). The solution should be protected from light and can be stored at 4°C for a limited time. Reagent instability can be a source of variability, and the thiol may need to be replenished.
-
Sample Preparation: The sample containing the primary amine should be dissolved in a compatible buffer.
Derivatization Procedure
-
Mix the sample solution containing the primary amine with the OPA reagent in a suitable reaction vessel (e.g., a cuvette or microplate well).
-
Allow the reaction to proceed for a defined period at room temperature. The reaction is typically rapid.
-
Measure the fluorescence of the resulting solution using a fluorometer with excitation and emission wavelengths set appropriately for the isoindole product (typically around 340 nm for excitation and 455 nm for emission).
Experimental Workflow Diagram
Caption: A typical experimental workflow for the OPA-amine derivatization and analysis.
Factors Affecting the Reaction and Product Stability
Several factors can influence the outcome of the OPA-primary amine reaction:
-
pH: As mentioned, pH is a critical parameter. The deprotonation of both the amine and the thiol is necessary for the reaction to proceed efficiently.
-
Thiol Selection: While 2-mercaptoethanol is commonly used, other thiols like 3-mercapto-1-propanol (B27887) have been shown to yield more stable fluorescent products.
-
Structure of the Primary Amine: The steric bulk and the degree of substitution near the primary amine group can affect the reaction rate and the stability of the resulting isoindole.
-
Excess OPA: An excess of OPA has been observed to catalyze the degradation of the fluorescent isoindole product, leading to a decrease in signal over time.
-
Reagent Stability: The OPA reagent itself can degrade over time, primarily through the oxidation of the thiol. This can lead to decreased sensitivity and reproducibility.
Conclusion
The reaction of o-phthalaldehyde with primary amines in the presence of a thiol is a robust and highly sensitive method for the quantification of primary amines. A thorough understanding of the Sternson-Wong reaction mechanism and the factors influencing the reaction is crucial for developing and optimizing analytical methods. By carefully controlling parameters such as pH, reagent composition, and reaction time, researchers can achieve reliable and reproducible results in a wide range of applications, from amino acid analysis to protein quantification in complex biological samples.
References
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to o-Phthalaldehyde (OPA) Fluorescence Spectroscopy: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with o-Phthalaldehyde (OPA) fluorescence spectroscopy. OPA is a highly sensitive reagent widely used for the detection and quantification of primary amines, making it an invaluable tool in proteomics, amino acid analysis, and various stages of drug development.
Core Principles of OPA Fluorescence
o-Phthalaldehyde itself is not fluorescent. Its utility as a fluorometric reagent stems from its reaction with primary amines in the presence of a thiol compound (such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) under alkaline conditions. This reaction leads to the formation of a highly fluorescent isoindole derivative.[1][2] The fluorescence intensity of the resulting product is directly proportional to the concentration of the primary amine, enabling sensitive quantification.[2]
The reaction is rapid, often reaching completion within minutes at room temperature, and is specific for primary amines.[3] This specificity allows for the accurate measurement of amino acids, peptides, and proteins, which contain primary amino groups (the α-amino group of amino acids and the ε-amino group of lysine).[1]
The Chemical Reaction Pathway
The reaction mechanism, while debated in the past, is now understood to proceed through a multi-step process. The currently accepted mechanism involves the initial reaction of the primary amine with OPA, followed by the reaction with the thiol to form the fluorescent isoindole product.[4] The pH of the reaction medium is a critical parameter, as it influences the protonation state of the amine and thiol, as well as the hydration state of OPA.[4] The reaction is typically carried out at a pH between 9 and 11.5 for optimal fluorescence.[5]
Quantitative Data in OPA Fluorescence Spectroscopy
The fluorescence of the OPA-amine-thiol adduct is characterized by specific excitation and emission wavelengths. While general ranges are often cited, the optimal wavelengths can vary slightly depending on the specific amino acid and the thiol used.[6][7]
Excitation and Emission Wavelengths
The most commonly reported excitation maximum is around 340 nm, with an emission maximum around 455 nm.[8][9] However, studies have shown that higher sensitivity can be achieved at different wavelengths. For instance, an excitation wavelength of 229 nm has been reported to increase the signal intensity up to six-fold for certain amino acids.[6] A compromise of 240 nm for excitation is often used to achieve a good signal response while maintaining baseline stability.[6][10]
Table 1: Optimal Excitation and Emission Wavelengths for OPA-Amino Acid Derivatives
| Amino Acid | Optimal Excitation (λex) in nm | Optimal Emission (λem) in nm | Reference |
| General | 330-390 (max 340) | 436-475 (max 455) | [5][8] |
| General (High Sensitivity) | 229 | ~450 | [6] |
| Aspartate | 229 | 450 | [6] |
| Glutamate | 229 | 452 | [6] |
| Glycine | 229 | 448 | [6] |
| Taurine | 229 | 448 | [6] |
| GABA | 229 | 448 | [6] |
| Tryptophan | 229 | 445 | [6] |
| Leucine | 229 | 445 | [6] |
| Valine | 229 | 453 | [6] |
| Phenylalanine | 229 | 451 | [6] |
Fluorescence Quantum Yields and Lifetimes
The efficiency of the fluorescence process is described by the quantum yield. For OPA derivatives of naturally occurring amino acids using 2-mercaptoethanol, the fluorescence quantum yields are generally in the range of 0.33 to 0.47.[7] The fluorescence lifetimes are typically around 18-20 nanoseconds.[7] It is important to note that the choice of thiol can impact the quantum yield, with dithiothreitol (B142953) or ethanethiol (B150549) sometimes resulting in lower yields.[7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments using OPA fluorescence spectroscopy. It is recommended to optimize conditions for specific applications.[8]
General Protein and Peptide Quantification
This protocol is designed for measuring the total amine content in protein or peptide solutions.
1. Reagent Preparation (OPA Reagent):
-
Dissolve 25g of boric acid in 950 mL of deionized water. Adjust the pH to 10.5 with a concentrated potassium hydroxide (B78521) solution.
-
In a separate container, dissolve 70 mg of OPA in 1 mL of methanol.
-
Add the OPA solution to the borate (B1201080) buffer.
-
Add 0.2 mL of 2-mercaptoethanol and 0.3% Brij™-35.
-
Mix thoroughly and purge with nitrogen gas.
-
Store the reagent in a dark, airtight container at 4°C. The reagent is stable for 1-2 weeks.[8]
2. Standard Preparation:
-
Prepare a stock solution of a standard protein (e.g., Bovine Serum Albumin, BSA) or a standard amine (e.g., α-acetyl-lysine) at a concentration of 1 mg/mL in the same buffer as the samples.
-
Prepare a series of dilutions of the standard to generate a standard curve (e.g., 0.8 to 12 µM).[8]
3. Assay Procedure:
-
Pipette 100 µL of each standard and unknown sample into separate wells of a black 96-well microplate.
-
Add 100 µL of the OPA reagent to each well.
-
Incubate the plate at room temperature for 1-3 minutes, protected from light. The reaction is rapid, and consistent timing is crucial for accurate results.[8]
-
Measure the fluorescence using a microplate reader with excitation set to approximately 340 nm and emission to approximately 455 nm.[8]
4. Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of the unknown samples from the standard curve.
Amino Acid Analysis using Pre-column Derivatization with HPLC
This protocol is suitable for the separation and quantification of individual amino acids in a sample.
1. Reagent Preparation:
-
OPA Derivatization Reagent: Prepare as described in section 3.1.
-
Mobile Phase A: Prepare a suitable aqueous buffer, for example, 0.01875 M triethylamine (B128534) acetate (B1210297) (TEA-A), pH 7.5.[11]
-
Mobile Phase B: Acetonitrile (B52724).
2. Sample and Standard Derivatization (Pre-column):
-
Mix the amino acid standard or sample solution with a 2-fold volume excess of the OPA reagent.[8]
-
Allow the reaction to proceed for 1 minute before injection.[8]
3. HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Injection Volume: 10-20 µL.
-
Detection: Fluorescence detector with excitation at 240 nm and emission at 450 nm for enhanced sensitivity and baseline stability.[6][12]
-
Gradient Elution: A linear gradient of acetonitrile (Mobile Phase B) against the aqueous buffer (Mobile Phase A) is used to resolve the OPA-amino acid adducts.[11] The specific gradient will depend on the column and the specific amino acids being analyzed.
4. Data Analysis:
-
Identify and quantify the amino acids in the sample by comparing the retention times and peak areas to those of the amino acid standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence properties of o-phthaldialdehyde derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. [PDF] Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties and Structure of Phthalaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalaldehyde, commonly referred to as o-phthalaldehyde (OPA), is an aromatic dialdehyde (B1249045) with the chemical formula C₆H₄(CHO)₂.[1][2] This pale yellow, solid compound has garnered significant attention within the scientific community, particularly in the realms of biochemistry and analytical chemistry.[1][3] Its utility as a derivatizing agent for the sensitive detection of primary amines, amino acids, and peptides has made it an indispensable tool in drug development and proteomics research.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in experimental research.
Chemical Structure and Properties
This compound consists of a benzene (B151609) ring with two aldehyde groups attached to adjacent carbon atoms (ortho positions).[5] This unique arrangement of functional groups is central to its chemical reactivity.
Structure:
A summary of the key physicochemical properties of this compound is presented in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molar Mass | 134.134 g/mol | [1][9] |
| Appearance | Pale yellow solid | [1][8] |
| Melting Point | 55.5–56 °C | [1][9] |
| Boiling Point | 266.1 °C | [1][9][10] |
| Solubility | ||
| In Water | Low; 5 g/100 mL at 20 °C | [1][8][10][11] |
| In Organic Solvents | Soluble in ethanol, acetone, chloroform, and diisopropyl ether. | [5][10][11] |
| UV-Vis Absorption | Absorbs strongly in the UV region, with characteristic peaks between 270-300 nm. The reaction product with amines and thiols has an absorption maximum at approximately 340 nm. | [5] |
| IR Spectroscopy | Strong carbonyl (C=O) stretch around 1725 cm⁻¹. Aromatic ring vibrations in the 1400-1600 cm⁻¹ region. | [5] |
| ¹H NMR (in CDCl₃) | Signals for aldehydic protons around 10.53 ppm and aromatic protons between 7.80-7.96 ppm. | [12] |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the carbonyl carbons of the aldehyde groups. | [5] |
Reactivity and Mechanism of Action
The chemical reactivity of this compound is dominated by its two adjacent aldehyde groups.[5] It is particularly well-known for its reaction with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[5][11] This reaction is the basis for its widespread use in the sensitive quantification of amino acids and proteins.[4]
The reaction proceeds via a two-step mechanism. First, the primary amine reacts with one of the aldehyde groups of OPA to form a Schiff base. This is followed by the nucleophilic attack of the thiol on the second aldehyde group, leading to the formation of a stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[5] The reaction is typically carried out under alkaline conditions (pH 9-11.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[1][13]
Below is a diagram illustrating the reaction mechanism of this compound with a primary amine and a thiol.
Experimental Protocols
The derivatization of amino acids with OPA for subsequent analysis by high-performance liquid chromatography (HPLC) is a common application. The following is a generalized protocol synthesized from established methods.
Amino Acid Analysis using OPA Pre-Column Derivatization and HPLC
1. Reagent Preparation:
-
OPA Reagent: A typical OPA reagent solution can be prepared by dissolving 50 mg of o-phthalaldehyde in 1.25 mL of methanol. To this, add 11.2 mL of a 0.1 M sodium borate (B1201080) buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. This solution should be prepared fresh daily and protected from light.
-
Mobile Phase A: An aqueous buffer, for example, 0.1 M sodium acetate, adjusted to a specific pH (e.g., 6.5) with acetic acid.
-
Mobile Phase B: An organic solvent such as acetonitrile (B52724) or methanol.
2. Sample Preparation:
-
Protein samples are first hydrolyzed to their constituent amino acids using standard acid hydrolysis procedures (e.g., 6 M HCl at 110°C for 24 hours).
-
The hydrolysate is then dried to remove the acid and reconstituted in a suitable buffer.
3. Derivatization Procedure:
-
Mix a specific volume of the amino acid standard or sample with the OPA reagent in a defined ratio (e.g., 1:5 v/v).
-
Allow the reaction to proceed for a short, fixed time (typically 1-2 minutes) at room temperature.
-
Immediately inject a portion of the reaction mixture onto the HPLC system.
4. HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Detection: A fluorescence detector is used with an excitation wavelength of approximately 340 nm and an emission wavelength of about 450 nm.
-
Gradient Elution: A gradient of increasing organic mobile phase (Mobile Phase B) is used to separate the derivatized amino acids. The specific gradient profile will depend on the exact column and mobile phases used.
The workflow for this experimental protocol is illustrated in the diagram below.
Applications in Drug Development and Research
The unique reactivity of this compound makes it a valuable tool in various stages of drug development and biomedical research.
-
Protein and Peptide Quantification: The OPA assay is a sensitive method for determining the concentration of proteins and peptides in solution.[14]
-
Amino Acid Analysis: As detailed above, OPA is extensively used for the compositional analysis of amino acids in proteins and peptides, which is crucial for protein characterization and quality control in biopharmaceutical production.
-
Fluorescent Labeling: this compound can be used to introduce a fluorescent tag onto biomolecules containing primary amines, enabling their detection and visualization in various biological assays.
-
Synthesis of Heterocyclic Compounds: OPA serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds, some of which may possess biological activity and be of interest in drug discovery.[2]
Conclusion
This compound is a versatile and powerful reagent with a well-defined chemical structure and predictable reactivity. Its reaction with primary amines and thiols to form highly fluorescent products has been extensively leveraged for the sensitive and accurate analysis of amino acids and proteins. For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and experimental protocols associated with this compound is essential for its effective application in the laboratory. The methodologies and data presented in this guide provide a solid foundation for the successful utilization of this important chemical compound.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. This compound | C6H4(CHO)2 | CID 4807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ORTHO PHTHALALDEHYE - Ataman Kimya [atamanchemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Mechanism for the Reaction of $o$-Phthalaldehyde with Primary Amines in the Presence of Thiols (Journal Article) | OSTI.GOV [osti.gov]
- 12. The interaction of amino acids with o-phthaldialdehyde: A kinetic study and spectrophotometric assay of the reaction product | Scilit [scilit.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. interchim.fr [interchim.fr]
Phthalaldehyde: A Deep Dive into its Discovery, History, and Application as a Premier Analytical Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthalaldehyde (o-phthalaldehyde, OPA), a pale yellow solid with the chemical formula C₆H₄(CHO)₂, has carved a significant niche in the world of analytical chemistry and biochemistry. First synthesized in the late 19th century, its journey from a simple organic compound to an indispensable reagent for the sensitive detection of primary amines, peptides, and proteins is a testament to its unique chemical properties. This in-depth technical guide explores the discovery and history of this compound, detailing its evolution into a highly sensitive fluorogenic labeling agent. We will delve into the reaction mechanism, provide detailed experimental protocols for its key applications, and present quantitative data in a clear, comparative format. Furthermore, this guide will feature visualizations of experimental workflows and reaction pathways to facilitate a comprehensive understanding of its utility in modern research and drug development.
Discovery and Synthesis: From Humble Beginnings
The first documented synthesis of this compound dates back to 1887, when it was prepared from α,α,α',α'-tetrachloro-o-xylene[1][2][3]. This early method laid the groundwork for future synthetic strategies. A more contemporary and commonly employed synthesis involves the hydrolysis of the related tetrabromo-o-xylene using potassium oxalate, with subsequent purification via steam distillation[1][2].
Several other methods for the production of this compound have since been developed, including:
-
Ozonization of Naphthalene (B1677914): This process involves the ozonolysis of naphthalene in an alcohol solvent, followed by catalytic hydrogenation.
-
Oxidation of Phthalan: Phthalan can be oxidized using nitrogen monoxide in acetonitrile (B52724) with N-hydroxyphthalimide as a catalyst, yielding this compound in high purity.
-
Heating Benzaldehyde (B42025) and Chloroform (B151607): this compound can also be produced by heating pure benzaldehyde and chloroform with a potassium hydroxide (B78521) solution, followed by acidification.
These various synthetic routes have made this compound readily accessible for its wide range of applications.
The Rise of a Reagent: A Historical Perspective
While initially synthesized in the late 19th century, the utility of this compound as a sensitive analytical reagent was not fully realized until much later. Its journey to prominence began with the recognition of its ability to react with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This discovery was a significant breakthrough, offering a highly sensitive method for the detection and quantification of amino acids, peptides, and proteins.
The "classic" OPA reaction involves the reaction of a primary amino group with OPA in the presence of a nucleophilic reagent, typically a thiol like 2-mercaptoethanol, under basic conditions (typically pH 10). This reaction yields a fluorescent derivative that can be readily detected and quantified.
Over the years, the OPA derivatization method has been refined and optimized for various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). Pre-column derivatization of amino acids with OPA allows for their sensitive detection using fluorescence detectors, making it a cornerstone of amino acid analysis in biological fluids and protein hydrolysates.
Beyond amino acid analysis, this compound has found applications in:
-
Flow Cytometry: For measuring protein thiol groups.
-
Winemaking: The Nitrogen by O-Phthaldialdehyde Assay (NOPA) is used to measure yeast assimilable nitrogen, a critical parameter for successful fermentation.
-
Disinfection: OPA is a high-level disinfectant for medical instruments, sold under brand names like Cidex OPA.
The Chemistry of Detection: Reaction Mechanism
The key to this compound's utility as a reagent lies in its reaction with primary amines and thiols to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole. This reaction is rapid and proceeds under mild conditions.
The generally accepted mechanism is as follows:
-
Initial Attack: The primary amine attacks one of the aldehyde groups of this compound.
-
Thiol Addition: The thiol then adds to the other aldehyde group.
-
Cyclization and Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to form the stable, highly fluorescent isoindole derivative.
This reaction is specific to primary amines; secondary amines like proline and hydroxyproline (B1673980) do not react with OPA under these conditions, a limitation that is sometimes addressed by a pre-oxidation step.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound as a reagent.
Table 1: Spectroscopic Properties of OPA-Amino Acid Derivatives
| Property | Value |
| Excitation Wavelength (max) | 330-390 nm (typically 340 nm) |
| Emission Wavelength (max) | 436-475 nm (typically 455 nm) |
| Optimal Detection Wavelength (UV) | 338 nm |
Table 2: OPA Reagent Stability and Reaction Conditions
| Parameter | Condition |
| pH for Derivatization | < 11.5 |
| Reagent Stability | Degrades upon UV illumination and exposure to air |
| Reaction Time | Typically under 1 minute |
Detailed Experimental Protocols
Preparation of OPA Reagent for Amino Acid Analysis
Materials:
-
o-Phthalaldehyde (OPA)
-
Methanol (B129727) or Ethanol
-
2-Mercaptoethanol (or other thiol such as 3-mercaptopropionic acid)
-
Borate (B1201080) buffer (pH 9.5 - 10.5)
Procedure:
-
Dissolve a precise amount of OPA in methanol or ethanol.
-
Add the thiol to the OPA solution. The molar ratio of thiol to OPA is a critical parameter and should be optimized for the specific application.
-
Add the borate buffer to the solution and mix thoroughly.
-
Store the reagent in a dark, airtight container and protect it from light. The reagent is typically stable for a limited time and should be prepared fresh regularly.
General Protocol for Pre-Column Derivatization of Amino Acids for HPLC
Materials:
-
Amino acid standard or sample
-
OPA reagent (prepared as described above)
-
Acidic solution (e.g., 5% acetic acid) to stop the reaction
Procedure:
-
In a sample vial, mix a defined volume of the amino acid sample or standard with a defined volume of the OPA reagent. A 1:1 volumetric ratio is a common starting point.
-
Vortex the mixture for a specific time, typically around one minute, to ensure complete reaction.
-
To stop the derivatization reaction, add a small volume of an acidic solution, such as 5% acetic acid.
-
The derivatized sample is now ready for injection into the HPLC system.
Visualizing the Process
To further elucidate the application of this compound as a reagent, the following diagrams, created using the DOT language, illustrate the reaction pathway and a typical experimental workflow.
Caption: Reaction of this compound with a primary amine and a thiol.
Caption: Experimental workflow for amino acid analysis using OPA.
Conclusion
From its initial synthesis in the late 19th century, this compound has evolved into a cornerstone reagent in analytical chemistry and biochemistry. Its ability to rapidly and specifically react with primary amines to form highly fluorescent derivatives has made it an invaluable tool for researchers, scientists, and drug development professionals. The sensitivity and versatility of the OPA derivatization method, particularly in conjunction with HPLC, have solidified its position as a gold standard for amino acid analysis. As analytical techniques continue to advance, the fundamental chemistry of this compound will undoubtedly continue to play a crucial role in the sensitive detection and quantification of biomolecules.
References
Synthesis and purification of o-Phthalaldehyde for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis and Purification of o-Phthalaldehyde
Introduction
o-Phthalaldehyde (OPA) is an aromatic dialdehyde (B1249045) with the chemical formula C₆H₄(CHO)₂. It is a critical reagent in analytical chemistry and biochemistry, primarily used for the sensitive fluorometric determination of primary amines and thiols.[1][2][3] Its reaction with primary amines in the presence of a thiol, such as 2-mercaptoethanol, yields a highly fluorescent isoindole derivative, making it indispensable for pre-column derivatization in HPLC analysis of amino acids, peptides, and proteins.[3] While commercially available, laboratory-scale synthesis and purification of OPA are often necessary for specific research applications or cost-effective sourcing.
This guide provides a detailed overview of established methods for the synthesis and purification of o-Phthalaldehyde, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data on various synthetic routes, and logical workflows to guide the laboratory chemist.
Synthesis of o-Phthalaldehyde: A Comparative Overview
Several synthetic routes to o-Phthalaldehyde have been reported in the literature, starting from various precursors. The choice of method often depends on the available starting materials, desired scale, and safety considerations. The most common and reliable methods are summarized below.
Data Presentation: Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Purity | Reference |
| Bromination/Hydrolysis | o-Xylene (B151617) | Bromine, Potassium Oxalate | 59-64% (overall) | m.p. 55.5-56°C | [4] |
| Oxidation of Phthalan | Phthalan | Nitrogen Monoxide, N-Hydroxyphthalimide | 80-94% | >99% (after chromatography) | [1][5] |
| Hydrolysis of Tetrachloro-o-xylene | α,α,α',α'-Tetrachloro-o-xylene | Sodium Acetate (B1210297), Calcium Carbonate | 72% | - | [6] |
| Oxidation of o-Phthalyl Alcohol | o-Phthalyl Alcohol | Nitric Acid, Glacial Acetic Acid | 84% | 99.2% | [7] |
| Ozonolysis of Naphthalene | Naphthalene | Ozone, followed by catalytic hydrogenation | - | - | [1][2][8] |
Experimental Protocol: Synthesis from o-Xylene
This procedure is adapted from the well-established method published in Organic Syntheses, which involves the bromination of o-xylene to form an intermediate, followed by hydrolysis to yield OPA.[4] This method is robust and suitable for typical laboratory scales.
Diagram: Reaction Pathway from o-Xylene
Caption: Reaction and purification pathway for OPA synthesis from o-xylene.
Part A: α,α,α',α'-Tetrabromo-o-xylene[4]
Warning: This procedure should be performed in a well-ventilated fume hood. Bromine and the lachrymatory by-product, o-xylylene (B1219910) dibromide, are hazardous. Appropriate personal protective equipment (gloves, safety goggles) is mandatory.
-
Apparatus Setup: Assemble a 2-L three-necked flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas absorption trap.
-
Initial Charge: Place 117 g (1.1 moles) of dry, pure o-xylene into the flask.
-
Reaction Initiation: Position a 275-watt UV sun lamp approximately 1 cm from the flask. Begin stirring and heat the o-xylene to 120°C using an electric heating mantle.
-
Bromine Addition: Add a total of 700 g (4.4 moles) of bromine through the dropping funnel. The rate of addition should be controlled so that the bromine color dissipates as it is added.
-
Temperature Profile: After about half of the bromine has been added, gradually increase the temperature to 175°C for the remainder of the addition. The reaction mixture will darken significantly.
-
Completion: Once all the bromine is added (typically 10–14 hours), continue stirring and illuminating the mixture at 170°C for an additional hour.
-
Crystallization: Cool the mixture and let it stand overnight to crystallize in the reaction flask.
-
Purification of Intermediate: Dissolve the dark, solid tetrabromide in 2 L of hot chloroform. Treat the solution with 100 g of activated carbon (Norit), filter, and repeat the treatment. Concentrate the filtrate to 250-300 mL under reduced pressure and chill to 0°C to crystallize the product. A second crop can be obtained from the mother liquor. The yield of the intermediate is 344–370 g (74–80%).
Part B: o-Phthalaldehyde[4]
-
Hydrolysis Setup: In a 5-L round-bottomed flask, combine the α,α,α',α'-tetrabromo-o-xylene from Part A with 4 L of 50% (v/v) ethanol and 275 g of potassium oxalate.
-
Reflux: Heat the mixture under reflux for 50 hours. A clear yellow solution should form after 25–30 hours.
-
Solvent Removal: Remove approximately 1750 mL of ethanol by distillation.
-
Steam Distillation: To the aqueous residue, add 700 g of disodium (B8443419) monohydrogen phosphate (B84403) dodecahydrate (Na₂HPO₄·12H₂O). Perform a rapid steam distillation, collecting 10-12 L of distillate, or until the distillate no longer gives a positive color test for OPA.
-
Extraction: Saturate the distillate with sodium sulfate. Extract the aqueous solution with ethyl acetate (1 x 200 mL, then 6 x 100 mL portions for every 4 L of distillate).
-
Isolation: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Recrystallize the residue from 90–100° ligroin. A second crop can be obtained by concentrating the mother liquor. The total yield of pure o-phthalaldehyde is 87–94 g (74–80% based on the tetrabromide, or 59–64% overall yield from o-xylene), with a melting point of 55.5–56°C.
Purification of o-Phthalaldehyde
Crude OPA may contain unreacted starting materials, intermediates, or by-products from side reactions. The choice of purification method depends on the nature of the impurities and the required final purity.
Diagram: General Synthesis & Purification Workflow
References
- 1. O-PHTHALALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. O-PHTHALALDEHYDE (OPA) - Ataman Kimya [atamanchemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. o-Phthalaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN101062888A - Method for synthesizing ortho-phthalaldehyde - Google Patents [patents.google.com]
- 8. Introduction - NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde (CASRN 643-79-8) Administered by Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phthalaldehyde Safety and Handling in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for the use of Phthalaldehyde (OPA) in a laboratory setting. OPA is a high-level disinfectant and a versatile chemical reagent, particularly noted for its application in the synthesis of heterocyclic compounds and for the fluorometric analysis of primary amines and thiols.[1][2] Adherence to strict safety measures is crucial due to its potential health hazards.
Chemical and Physical Properties
Ortho-phthalaldehyde is a pale yellow, solid crystalline powder.[1] It is soluble in water at a pH below 11.5 and is known to be sensitive to air, moisture, and UV light.[1][3]
Health Hazards and Toxicology
OPA presents several health risks that necessitate careful handling. It is toxic if swallowed and can cause severe skin burns, eye damage, and respiratory irritation. Repeated or prolonged contact may lead to skin sensitization and asthma.
Acute Health Effects:
-
Eye Contact: Causes severe irritation and possible burns.
-
Skin Contact: Causes irritation, redness, pain, and possible burns, especially if the skin is moist. It can also stain proteins on the skin gray.
-
Inhalation: May cause severe irritation of the upper respiratory tract, leading to symptoms like coughing, shortness of breath, and headache.
-
Ingestion: Can cause severe gastrointestinal tract irritation with symptoms including nausea, vomiting, and possible burns.
Occupational Exposure Limits
To minimize health risks, several occupational exposure limits have been established for OPA. Adherence to these limits is mandatory to ensure a safe laboratory environment.
| Parameter | Value | Issuing Organization | Notes |
| Threshold Limit Value - Ceiling (TLV-C) | 0.1 ppb | ACGIH | This is a ceiling value, meaning exposure should not exceed this concentration at any time. |
| Threshold Limit Value - Surface Limit (TLV-SL) | 25 µ g/100 cm² | ACGIH | This limit is set to prevent dermal and respiratory sensitization from surface contact. |
Engineering Controls and Ventilation
Proper engineering controls are the primary line of defense in minimizing exposure to OPA.
-
Ventilation: OPA must be used in a well-ventilated area. Local exhaust ventilation, such as a chemical fume hood, is essential to keep airborne concentrations below exposure limits. For manual disinfection tasks, a local exhaust hood or a portable ventilation device with OPA-absorbent media may be required.
-
Automated Systems: Whenever possible, automated dispensing and disinfection systems should be utilized to reduce manual handling and the risk of spills and personal exposure.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is critical when handling OPA.
-
Eye and Face Protection: Chemical safety goggles or a full-face visor are mandatory to prevent eye contact. Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. The material and thickness should be suitable for the duration of contact with OPA.
-
Clothing: A lab coat or other protective clothing is required to prevent skin exposure. For tasks with a high risk of splashing, a fluid-resistant gown should be worn.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the TLV-C, a NIOSH/MSHA-approved respirator must be used.
Safe Handling and Storage Protocols
Protocol 1: General Handling of OPA
-
Preparation: Before handling OPA, ensure the work area is clean and uncluttered. Confirm that the chemical fume hood or other local exhaust ventilation is functioning correctly.
-
PPE: Don the required personal protective equipment as outlined in Section 5.
-
Dispensing: When dispensing OPA, do so slowly and carefully to avoid splashing or generating aerosols. If using a solid form, minimize dust generation.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Decontamination: Clean any contaminated surfaces promptly.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.
Protocol 2: Storage of OPA
-
Container: Store OPA in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area. The storage area should not have drain or sewer access.
-
Incompatibilities: OPA must be stored separately from incompatible materials such as oxidants, amines, strong bases, and foodstuffs.
-
Environment: Protect from air, moisture, and light.
Emergency Procedures
A readily accessible Safety Data Sheet (SDS) for OPA is mandatory at the point of use. All personnel must be trained in emergency procedures.
Protocol 3: First Aid for OPA Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Do NOT induce vomiting. Seek immediate medical attention.
Protocol 4: OPA Spill Response
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection. A chemical protection suit may be necessary for large spills.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Cleanup (Solid OPA): Carefully sweep or vacuum the spilled solid material into a suitable, sealable container for disposal. Avoid generating dust. Use specialized vacuum equipment; do not use a standard domestic vacuum cleaner.
-
Cleanup (Liquid OPA Solution): Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste according to local, state, and federal regulations.
Waste Disposal
OPA and its solutions must be handled as hazardous waste and disposed of according to institutional and regulatory guidelines.
Protocol 5: Disposal of OPA Solutions
-
Neutralization: OPA solutions must be neutralized before disposal to the sewer. Glycine (B1666218) is commonly used as a neutralizing agent.
-
Procedure: Add the appropriate amount of glycine powder to the OPA solution as per the neutralizer manufacturer's instructions. For example, one common procedure requires waiting for at least one hour for the neutralization to complete.
-
Verification: A color change often indicates neutralization (e.g., from yellow-orange to green-brown).
-
Disposal: After neutralization, the solution can be flushed down the drain with copious amounts of cold water.
-
Containers: Do not reuse empty OPA product containers. Triple rinse the container with water before disposing of it in the regular trash or as per facility policy.
Disinfectant Efficacy
OPA is a potent high-level disinfectant with broad antimicrobial activity. It is effective against a range of microorganisms, including glutaraldehyde-resistant mycobacteria.
| Product/Concentration | Target Organism | Contact Time | Temperature | Notes |
| CIDEX® OPA (0.55%) | Vegetative Bacteria | ≤ 15 seconds | Room Temp | Effective even in the presence of human serum. |
| CIDEX® OPA (0.55%) | Mycobacterium terrae | 5 minutes | 25°C | In an automatic endoscope reprocessor. |
| CIDEX® OPA (0.55%) | Mycobacterium terrae | 12 minutes | 20°C | Manual processing. |
| CIDEX® OPA (0.55%) | Hepatitis B Virus (HBV) | 30 seconds | Room Temp | Reduced infectivity below the test's threshold value. |
| CIDEX® OPA (0.55%) | Bacillus subtilis spores | Data indicates reduction, not elimination. | Room Temp | HLDs are not expected to be sporicidal; sterilization is required for complete elimination. |
Note: The efficacy of reusable OPA solutions must be verified before each use with a manufacturer-provided test strip to ensure it remains above the Minimum Effective Concentration (MEC). For CIDEX® OPA, the MEC is 0.3%.
By implementing these safety and handling protocols, laboratories can effectively manage the risks associated with this compound, ensuring the protection of all personnel.
References
A Technical Guide to Understanding the Fluorescence Quantum Yield of OPA Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the fluorescence quantum yield of ortho-phthalaldehyde (OPA) derivatives, crucial for their application in highly sensitive analytical techniques. This document details the underlying principles, factors influencing fluorescence efficiency, and standardized experimental protocols for accurate measurement.
Introduction to OPA Derivatization and Fluorescence
Ortho-phthalaldehyde (OPA) is a widely used derivatizing agent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] This reaction is fundamental to numerous analytical methods, particularly in the sensitive detection and quantification of amino acids, peptides, and proteins. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter that dictates the sensitivity of these assays. A high quantum yield is desirable for applications requiring bright fluorescent probes.
The derivatization reaction proceeds rapidly at room temperature under alkaline conditions, yielding a product with strong absorbance and fluorescence properties. The general reaction is illustrated below.
Factors Influencing Fluorescence Quantum Yield
The fluorescence quantum yield of OPA derivatives is not constant but is influenced by a variety of factors. Understanding and controlling these factors is essential for reproducible and sensitive measurements.
2.1. Structure of the Primary Amine and Thiol
The intrinsic structure of both the primary amine and the thiol co-reactant significantly impacts the fluorescence properties of the resulting isoindole derivative.
-
Amino Acid Side Chains: The fluorescence quantum yields of OPA derivatives of naturally occurring amino acids typically range from 0.33 to 0.47 when 2-mercaptoethanol (B42355) is used as the thiol.[2] However, the presence of certain functional groups in the amino acid side chain can lead to quenching. For instance, derivatives of amino acid amides and peptides exhibit significantly lower quantum yields, as low as 0.03, due to intramolecular quenching by the carboxamide group.[2]
-
Thiol Co-reactant: The choice of the thiol compound is crucial. While 2-mercaptoethanol is commonly used, other thiols such as dithiothreitol (B142953) or ethanethiol (B150549) have been shown to result in lower quantum yields.[2]
2.2. Environmental Factors
The local chemical environment plays a pivotal role in the fluorescence quantum yield of OPA derivatives.
-
pH: The derivatization reaction is typically carried out in alkaline conditions (pH > 9) to ensure the primary amine is deprotonated and available for reaction. The fluorescence intensity of the resulting derivative can also be pH-dependent, with variations observed for different amino acids.[1]
-
Solvent: The polarity of the solvent can influence the fluorescence quantum yield. The stability of the OPA derivative is also solvent-dependent.[2] For some fluorophores, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield.
-
Quenching: Intramolecular quenching, as seen in amino acid amides, can be mitigated by altering the solvent environment. The use of detergents like sodium dodecyl sulfate (B86663) (SDS) or solvents like dimethylsulfoxide (DMSO) can relieve this quenching and enhance fluorescence.[2]
2.3. Stability of the Derivative
A significant challenge in working with OPA derivatives is their limited stability. The isoindole products can be unstable, and their degradation can lead to a decrease in fluorescence intensity over time. The stability is dependent on the specific primary amine and thiol used, as well as the solvent conditions.[2] For accurate quantification, it is crucial to control the reaction time and the time between derivatization and measurement.
Quantitative Data on Fluorescence Quantum Yields
The following table summarizes the available quantitative data on the fluorescence quantum yields of OPA derivatives. It is important to note that these values can be influenced by the experimental conditions.
| Primary Amine | Thiol | Fluorescence Quantum Yield (Φf) | Reference |
| Naturally Occurring Amino Acids | 2-Mercaptoethanol | 0.33 - 0.47 | [2] |
| Naturally Occurring Amino Acids | Dithiothreitol | Lower than with 2-mercaptoethanol | [2] |
| Naturally Occurring Amino Acids | Ethanethiol | Lower than with 2-mercaptoethanol | [2] |
| Amino Acid Amides and Peptides | 2-Mercaptoethanol | As low as 0.03 | [2] |
Experimental Protocol for Measuring Fluorescence Quantum Yield
The relative fluorescence quantum yield is the most common method for determining the Φf of a fluorescent molecule. This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
4.1. Materials and Instruments
-
Spectrofluorometer: Capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Quartz Cuvettes: 1 cm path length.
-
Fluorescence Standard: A compound with a well-characterized quantum yield that absorbs and emits in a similar wavelength range to the OPA derivative (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
OPA Reagent: A solution of ortho-phthalaldehyde in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).
-
Thiol Solution: A solution of the desired thiol (e.g., 2-mercaptoethanol) in the same buffer.
-
Primary Amine Solution: A solution of the amino acid or other primary amine of interest.
-
High-purity Solvents.
4.2. Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the relative fluorescence quantum yield of an OPA derivative.
4.3. Detailed Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescence standard in the appropriate solvent. From this, prepare a series of dilutions with absorbances ranging from 0.01 to 0.1 at the desired excitation wavelength.
-
To prepare the OPA derivative, mix the primary amine solution with the OPA reagent and the thiol solution in a buffer of appropriate pH. Allow the reaction to proceed for a controlled amount of time (typically 1-2 minutes).
-
From the freshly prepared OPA derivative solution, create a series of dilutions with absorbances between 0.01 and 0.1 at the excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects.
-
-
Absorbance and Fluorescence Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the OPA derivative at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument parameters (e.g., slit widths) are used for all measurements.
-
-
Data Analysis and Calculation:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the OPA derivative. The resulting plots should be linear and pass through the origin.
-
The fluorescence quantum yield of the OPA derivative (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.
-
-
Conclusion
The fluorescence quantum yield is a paramount parameter for optimizing analytical methods that utilize OPA derivatization. By understanding the factors that influence it and employing rigorous experimental protocols for its measurement, researchers and drug development professionals can enhance the sensitivity, accuracy, and reproducibility of their assays. The information provided in this guide serves as a foundational resource for the effective application of OPA derivatives in fluorescence-based analysis.
References
The Core Mechanism of Isoindole Formation from Phthalaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of isoindole formation from the reaction of phthalaldehyde, primary amines, and thiols. This reaction is of significant interest due to its widespread application in bioanalytical chemistry for the sensitive detection of primary amines and its relevance in the synthesis of novel heterocyclic compounds for drug discovery. This document details the prevailing mechanistic pathways, presents quantitative data on reaction yields and product stability, outlines detailed experimental protocols, and provides visual diagrams of the key processes.
Core Reaction Mechanism
The formation of a substituted isoindole from ortho-phthalaldehyde (OPA) is a multi-component reaction that primarily involves a primary amine and, in its most common application, a thiol. The resulting 1-thio-substituted-2-alkylisoindole is intensely fluorescent, which forms the basis of the widely used OPA-assay for amino acid analysis.[1][2] While several mechanistic pathways have been proposed, kinetic studies strongly support the Sternson-Wong mechanism .[3][4][5]
The Sternson-Wong mechanism proceeds through the initial formation of an imine between the primary amine and one of the aldehyde groups of OPA. This is followed by the nucleophilic attack of the thiol to form an acetal-like intermediate. Subsequent cyclization and dehydration lead to the formation of the stable, aromatic isoindole ring system.[6]
An alternative, the Simons-Johnson mechanism, proposes the initial reaction of the thiol with OPA, followed by the addition of the amine. However, recent kinetic evidence favors the Sternson-Wong pathway.[3][4]
The overall reaction rate and the stability of the resulting isoindole are significantly influenced by several factors, including the pH of the reaction medium, the concentration of the reactants, and the steric and electronic properties of the primary amine and the thiol.[7][8]
Signaling Pathway Diagram
References
- 1. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Elucidating the Mechanism for the Reaction of $o$-Phthalaldehyde with Primary Amines in the Presence of Thiols (Journal Article) | OSTI.GOV [osti.gov]
- 4. escholarship.org [escholarship.org]
- 5. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of o-phthalaldehyde-derived isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amino Acid Analysis Using Phthalaldehyde (OPA) Pre-column Derivatization HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid analysis is a cornerstone technique in various scientific disciplines, including biomedical research, drug development, and food science. It is essential for protein characterization, determining nutritional value, and diagnosing metabolic disorders. Since most amino acids lack a strong chromophore for direct UV detection in High-Performance Liquid Chromatography (HPLC), a derivatization step is necessary to enhance their detection.[1][2]
This document provides a detailed guide to the pre-column derivatization of primary amino acids using o-phthalaldehyde (OPA). OPA reacts rapidly with primary amines in the presence of a thiol-containing compound to yield highly fluorescent isoindole derivatives, enabling sensitive and selective quantification by HPLC with fluorescence or UV detection.[3][4][5] This method is favored for its simplicity, speed, and high sensitivity.[1][5][6]
Principle of OPA Derivatization
The derivatization reaction involves the coupling of o-phthalaldehyde with the primary amino group of an amino acid in an alkaline environment, facilitated by a thiol such as 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol.[4][7] This reaction forms a stable 1-alkylthio-2-alkyl-substituted isoindole, which is highly fluorescent and can be readily detected.[4] The use of 3-MPA is often preferred as it leads to more stable derivatives compared to 2-mercaptoethanol.[3]
It is important to note that OPA does not react with secondary amino acids like proline and hydroxyproline.[5] For the comprehensive analysis of all amino acids, OPA is often used in conjunction with 9-fluorenylmethyl chloroformate (FMOC), which derivatizes secondary amines.[8]
Diagrams
OPA Derivatization Reaction Pathway
Caption: Chemical reaction of OPA with a primary amino acid and a thiol.
Experimental Workflow
References
- 1. jasco-global.com [jasco-global.com]
- 2. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. jascoinc.com [jascoinc.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Biogenic Amines using OPA Derivatization and HPLC-FLD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biogenic amines (BAs) are low molecular weight organic bases with biological activity, formed primarily through the decarboxylation of amino acids.[1] Their quantitative analysis is crucial in various fields, including food safety, beverage production, and biomedical research, as they can serve as indicators of freshness or spoilage and have physiological and toxicological effects.[1][2] High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) following pre-column derivatization with o-phthaldialdehyde (OPA) is a widely employed, sensitive, and selective method for the determination of primary biogenic amines.[3][4]
This application note provides a detailed protocol for the analysis of biogenic amines using OPA derivatization and subsequent HPLC-FLD detection. The method is suitable for the quantification of primary amines such as histamine, tyramine, putrescine, and cadaverine.
Principle of OPA Derivatization
The OPA derivatization reaction involves the reaction of o-phthaldialdehyde with a primary amine in the presence of a thiol-containing compound, such as 2-mercaptoethanol (B42355) (MCE) or 3-mercaptopropionic acid, under alkaline conditions.[5][6][7] This reaction rapidly forms a highly fluorescent isoindole derivative, which can be sensitively detected by a fluorescence detector.[5][6][7][8] The reaction is specific for primary amines, which is a key advantage for selective analysis.[9]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, derivatization, and HPLC-FLD analysis of biogenic amines.
Reagents and Materials
-
Standards: Histamine, Tyramine, Putrescine, Cadaverine, and other relevant biogenic amine standards.
-
Internal Standard (IS): 1,7-diaminoheptane (B1222138) or a similar compound not expected in the samples.
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Acids: Perchloric acid (HClO₄) or trichloroacetic acid (TCA).
-
Bases: Sodium hydroxide (B78521) (NaOH).
-
Buffer: Sodium borate (B1201080) buffer (0.1 M, pH 10.2).
-
Derivatization Reagent (OPA Reagent):
-
Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol.
-
Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2).
-
Add 50 µL of 2-mercaptoethanol.
-
This reagent should be prepared fresh daily and stored in a dark vial.
-
Sample Preparation (Example: Food Matrix)
-
Homogenize 5 g of the sample with 20 mL of 0.4 M perchloric acid.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and repeat the extraction of the pellet with another 10 mL of 0.4 M perchloric acid.
-
Combine the supernatants and adjust the final volume to 50 mL with 0.4 M perchloric acid.
-
Filter the extract through a 0.45 µm syringe filter.
Derivatization Procedure
-
In an autosampler vial, mix:
-
100 µL of the filtered sample extract or standard solution.
-
100 µL of the OPA reagent.
-
-
Vortex the mixture for 1 minute at room temperature.[10]
-
The derivatization reaction is rapid and the derivatives can be unstable, so the injection into the HPLC system should occur promptly after mixing.[10] Some methods suggest stopping the reaction by adding a small amount of acid, such as acetic acid, after a specific time.
HPLC-FLD Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 4.6).
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[4]
-
Flow Rate: 1.5 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0 28 3 28 13 80 18 80 18.5 28 | 25 | 28 |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of biogenic amines using OPA derivatization and HPLC-FLD, as reported in the literature.
| Biogenic Amine | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Linearity (R²) | Recovery (%) |
| Tryptamine | 0.01 - 0.18 | 0.02 - 0.31 | > 0.99 | 89.6 - 105.2 |
| β-phenylethylamine | 0.01 - 0.18 | 0.02 - 0.31 | > 0.99 | 89.6 - 105.2 |
| Putrescine | 0.01 - 0.18 | 0.02 - 0.31 | > 0.99 | 89.6 - 105.2[14] |
| Cadaverine | 0.01 - 0.18 | 0.02 - 0.31 | > 0.99 | 89.6 - 105.2 |
| Histamine | 0.01 - 0.18 | 0.02 - 0.31 | > 0.99 | 89.6 - 105.2 |
| Tyramine | 0.01 - 0.18 | 0.02 - 0.31 | > 0.99 | 89.6 - 105.2 |
| Spermidine | 0.01 - 0.18 | 0.02 - 0.31 | > 0.99 | 89.6 - 105.2 |
| Spermine | 0.01 - 0.18 | 0.02 - 0.31 | > 0.99 | 89.6 - 105.2 |
Note: The presented data is a compilation from various sources and may vary depending on the specific matrix and experimental conditions.[14]
Visualizations
OPA Derivatization Reaction Pathway
Caption: OPA derivatization reaction with a primary amine and a thiol.
Experimental Workflow for Biogenic Amine Analysis
References
- 1. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. squjs.squ.edu.om [squjs.squ.edu.om]
- 13. researchgate.net [researchgate.net]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
Phthalaldehyde Method for Peptide Mapping and Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of o-phthalaldehyde (OPA) in peptide mapping and analysis. This method offers a sensitive and reliable approach for the quantification and characterization of peptides, making it a valuable tool in proteomics, drug development, and quality control.
Introduction
o-Phthalaldehyde (OPA) is a chemical reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1] This reaction forms the basis of a widely used method for the pre-column derivatization of amino acids and peptides for high-performance liquid chromatography (HPLC) analysis. The resulting fluorescent products can be detected with high sensitivity, allowing for the quantification of peptides at low concentrations.[1][2] Peptide mapping, a critical technique for protein characterization, utilizes enzymatic digestion of a protein followed by the separation and analysis of the resulting peptides.[3][4] The OPA method can be effectively integrated into peptide mapping workflows to provide quantitative information about the generated peptides.
Principle of the Method
The OPA derivatization reaction is a two-step process that occurs under alkaline conditions. First, OPA reacts with the primary amine of a peptide (N-terminal α-amino group or the ε-amino group of a lysine (B10760008) side chain) to form a non-fluorescent intermediate. This intermediate then rapidly reacts with a thiol, such as 2-mercaptoethanol (B42355) (MCE) or 3-mercaptopropionic acid (MPA), to yield a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[5] The reaction is typically complete within minutes at room temperature.[5] The derivatized peptides are then separated by reversed-phase HPLC and detected by a fluorescence detector, typically with an excitation wavelength of around 340 nm and an emission wavelength of approximately 455 nm.[6]
Diagram of the OPA Derivatization Reaction
Caption: Chemical reaction of o-phthalaldehyde with a peptide and a thiol.
Experimental Protocols
Protocol 1: Preparation of OPA Derivatization Reagent
This protocol describes the preparation of the OPA reagent for the derivatization of peptides. It is recommended to prepare the reagent fresh daily for optimal performance.[6]
Materials:
-
o-Phthalaldehyde (OPA)
-
Methanol (HPLC grade)
-
2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH) or Potassium tetraborate (B1243019) buffer
-
Ultrapure water
Procedure:
-
Prepare Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water. Adjust the pH to 9.5 with a concentrated NaOH solution.
-
Prepare OPA Stock Solution (10 mg/mL): Dissolve 100 mg of OPA in 10 mL of methanol. This solution is stable for about a week when stored in a dark bottle at 4°C.
-
Prepare the Final OPA Derivatization Reagent:
-
To 1 mL of the OPA stock solution, add 8.8 mL of the 0.4 M borate buffer (pH 9.5).
-
Add 200 µL of 2-mercaptoethanol (or an equivalent molar amount of 3-mercaptopropionic acid).
-
Mix the solution thoroughly. This final reagent should be used within a few hours for best results.
-
Protocol 2: Peptide Derivatization and HPLC Analysis
This protocol outlines the procedure for the pre-column derivatization of a peptide sample and subsequent analysis by HPLC.
Materials:
-
Peptide sample (dissolved in a suitable buffer)
-
OPA Derivatization Reagent (from Protocol 1)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium acetate, pH 7.2
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Dilute the peptide sample to a suitable concentration (typically in the low µg/mL to ng/mL range) with the mobile phase A or a similar aqueous buffer.
-
Derivatization:
-
In a microcentrifuge tube, mix 50 µL of the diluted peptide sample with 50 µL of the OPA Derivatization Reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate at room temperature for 2 minutes.[5] Note that the stability of OPA derivatives can be limited, so immediate injection after derivatization is recommended.[7]
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[6]
-
Perform the separation using a suitable gradient elution program. An example gradient is provided in the table below.
-
Quantitative Data
The OPA method provides excellent sensitivity and linearity for peptide quantification. The following tables summarize typical performance characteristics.
Table 1: HPLC Operating Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1 M Sodium Acetate, pH 7.2 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: 340 nm, Emission: 455 nm |
| Column Temperature | 35°C |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-80% B; 30-35 min: 80-10% B; 35-40 min: 10% B |
Table 2: Performance Characteristics of the OPA Method for Peptide Analysis
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 1000 µmol/L | [6] |
| Limit of Detection (LOD) | 25 pmol | [8] |
| Limit of Quantitation (LOQ) | 100 pmol | [8] |
| Intra-assay CV (%) | 1 - 7% | [6] |
| Inter-assay CV (%) | 2 - 12% | [6] |
| Recovery (%) | 91 - 108% | [6] |
Experimental Workflow
The following diagram illustrates the complete workflow for peptide mapping and analysis using the OPA method.
Caption: Workflow for peptide mapping using OPA derivatization.
Applications
-
Protein Identification and Characterization: Peptide mapping with OPA detection can be used to confirm the identity of a protein by comparing its peptide map to a reference standard.[9]
-
Purity Assessment: The method can detect and quantify peptide impurities in protein drug products.
-
Stability Studies: Changes in the peptide map of a protein over time can indicate degradation, such as deamidation or oxidation.[4]
-
Process Monitoring: The OPA method can be used to monitor the consistency of the manufacturing process for therapeutic proteins.[9]
-
Quantification of Peptides in Biological Matrices: The high sensitivity of the OPA method makes it suitable for quantifying peptides in complex biological samples.
Troubleshooting
-
Low Signal Intensity:
-
Ensure the OPA reagent is freshly prepared.
-
Check the pH of the reaction buffer; it should be alkaline (pH 9.5).
-
Verify the settings of the fluorescence detector.
-
-
Poor Peak Shape:
-
Ensure complete dissolution of the sample.
-
Optimize the HPLC gradient and mobile phase composition.
-
-
Inconsistent Results:
-
The stability of OPA-derivatized peptides can be a concern.[7] Ensure consistent timing between derivatization and injection.
-
Use an autosampler for precise and reproducible derivatization and injection times.
-
The o-phthalaldehyde method is a robust and sensitive technique for the quantitative analysis of peptides. When integrated into a peptide mapping workflow, it provides valuable information for protein characterization, quality control, and stability testing in the biopharmaceutical industry. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers and scientists to effectively implement this powerful analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. An o-phthalaldehyde spectrophotometric assay for proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. usp.org [usp.org]
Application of Phthalaldehyde in Capillary Electrophoresis for Amino Acid Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of amino acids is critical in a multitude of research and development fields, including drug discovery, clinical diagnostics, and food science. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for amino acid analysis due to its high efficiency, minimal sample consumption, and rapid analysis times. However, as most amino acids lack a native chromophore or fluorophore, derivatization is essential for sensitive detection.
Phthalaldehyde (OPA), in the presence of a thiol-containing agent, reacts rapidly with primary amino acids to form highly fluorescent isoindole derivatives. This pre-column derivatization strategy significantly enhances the sensitivity of detection, making it a widely adopted method for amino acid analysis by CE coupled with UV or laser-induced fluorescence (LIF) detection. This document provides detailed application notes and protocols for the separation and quantification of amino acids using OPA derivatization in conjunction with capillary electrophoresis.
Data Presentation
The following tables summarize the quantitative data for the separation of OPA-derivatized amino acids by Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis.
Table 1: Method Performance for OPA-Derivatized Amino Acids by MEKC [1]
| Parameter | Value |
| Linearity Range | 5 x 10⁻⁷ to 10⁻⁵ M |
| RSD for Migration Time | < 0.4% |
| RSD for Peak Height and Area | < 1% |
| Plate Numbers | 80,000 - 130,000 |
| Limit of Detection (UV at 220 nm) | 5 x 10⁻⁷ to 1 x 10⁻⁷ M |
Experimental Protocols
This section provides a detailed methodology for the analysis of amino acids using pre-column derivatization with OPA followed by capillary electrophoresis.
Protocol 1: Pre-Column Derivatization of Amino Acids with OPA
Materials:
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (B42355) (2-ME) or 3-Mercaptopropionic acid (3-MPA)
-
Borate (B1201080) buffer (0.1 M, pH 9.5)
-
Methanol (B129727) or Ethanol
-
Amino acid standards or sample
-
Volumetric flasks and pipettes
-
Vortex mixer
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve an appropriate amount of boric acid in deionized water, adjust the pH to 9.5 with a concentrated sodium hydroxide (B78521) solution, and bring to the final volume.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 ml of methanol or ethanol. Add 9 ml of 0.1 M borate buffer (pH 9.5).
-
Thiol Reagent: Add 20 µL of 2-mercaptoethanol or 3-mercaptopropionic acid to the OPA reagent solution. This final derivatizing reagent should be prepared fresh daily and stored in an amber vial to protect it from light.
Derivatization Procedure:
-
To 100 µL of the amino acid standard or sample solution in a microcentrifuge tube, add 100 µL of the freshly prepared OPA/thiol derivatizing reagent.
-
Vortex the mixture for 1-2 minutes at room temperature. The reaction is rapid and typically complete within this time.
-
The derivatized sample is now ready for injection into the CE system. It is important to note that OPA-amino acid derivatives have limited stability, so analysis should be performed promptly after derivatization.
Protocol 2: Capillary Electrophoresis Separation of OPA-Derivatized Amino Acids
Instrumentation:
-
Capillary Electrophoresis system equipped with a UV or Laser-Induced Fluorescence (LIF) detector.
-
Fused-silica capillary (e.g., 50-75 µm i.d., 40-60 cm total length).
-
Data acquisition and analysis software.
CE Conditions:
-
Capillary: 75 µm internal diameter fused silica (B1680970) capillary.[1]
-
Separation Buffer (BGE): 20 mM Borate buffer with 50 mM Sodium Dodecyl Sulfate (SDS), pH 9.5. The exact composition may require optimization depending on the specific amino acids of interest.
-
Applied Voltage: 28 kV.[1]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection:
-
UV detection at 220 nm or 335 nm.[1]
-
LIF detection with excitation and emission wavelengths appropriate for the OPA-isoindole derivative (e.g., Ex: 330-340 nm, Em: 450-455 nm).
-
-
Capillary Conditioning: Before the first run, and periodically, the capillary should be conditioned by flushing with 0.1 M NaOH, deionized water, and then the separation buffer.
Analysis:
-
Inject the derivatized amino acid standard mixture to determine the migration times and peak areas for each amino acid.
-
Inject the derivatized sample.
-
Identify the amino acids in the sample by comparing their migration times with those of the standards.
-
Quantify the amino acids by comparing the peak areas in the sample to a calibration curve generated from the standards.
Mandatory Visualizations
OPA Derivatization Reaction
Caption: OPA Derivatization Reaction Mechanism.
Experimental Workflow
Caption: Amino Acid Analysis Workflow.
References
Application Notes & Protocols for OPA-Based Detection of Neurotransmitters in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sensitive and selective detection of primary amine-containing neurotransmitters in various biological samples using o-phthalaldehyde (OPA) derivatization followed by high-performance liquid chromatography (HPLC).
Introduction
Many neurotransmitters, particularly amino acids like glutamate (B1630785) and GABA, lack significant chromophores or fluorophores, making their direct detection challenging.[1][2] Pre-column derivatization with OPA is a widely used technique to overcome this limitation. OPA reacts with primary amines in the presence of a thiol co-reagent to yield highly fluorescent and UV-active isoindole derivatives, enabling sensitive quantification.[3][4][5] This method is valued for its simplicity, speed, and high sensitivity, with detection limits reaching the picomolar range.
Principle of OPA Derivatization
The OPA derivatization reaction involves the condensation of OPA with a primary amine (present in the neurotransmitter) and a thiol (such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) in an alkaline environment. This reaction rapidly forms a stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. The reaction is typically complete within minutes at room temperature.
Quantitative Data Summary
The OPA derivatization method coupled with HPLC offers excellent sensitivity and linearity for the quantification of various neurotransmitters. The following tables summarize typical performance data.
Table 1: HPLC-Fluorescence Detection (FLD) Parameters and Detection Limits
| Neurotransmitter | Excitation (λex) (nm) | Emission (λem) (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Aspartate | 229 - 360 | 450 - 455 | ~25 pmol | ~100 pmol | |
| Glutamate | 229 - 360 | 452 - 455 | ~25 pmol | ~100 pmol | |
| Glycine | 229 - 360 | 448 - 455 | ~25 pmol | ~100 pmol | |
| Taurine | 229 - 360 | 448 - 455 | ~25 pmol | ~100 pmol | |
| GABA | 229 - 360 | 448 - 455 | ~25 pmol | ~100 pmol | |
| Serotonin | 401 | 490 | - | - | |
| Dopamine | 446 | 557 | 8.7 nM | - | |
| Norepinephrine | 446 | 544 | - | - |
Table 2: Linearity of Detection
| Neurotransmitter | Concentration Range | Correlation Coefficient (r²) | Reference |
| GABA | 0.46 - 6.92 µg/mL | > 0.99 | |
| Glutamate | 3.0 - 35.5 µg/mL | > 0.99 | |
| Glycine | 0.23 - 2.75 µg/mL | > 0.99 | |
| Amino Acid Mix | 0.01675 - 8.57 pmol/µl | > 0.99 |
Experimental Protocols
The following protocols provide a general framework for the OPA-based detection of neurotransmitters. Optimization may be required for specific biological matrices and HPLC systems.
Reagent Preparation
-
Borate (B1201080) Buffer (0.1 M, pH 9.5-10.5): Dissolve boric acid in deionized water, and adjust the pH with a concentrated sodium hydroxide (B78521) solution. The optimal pH can vary depending on the specific application and should be optimized.
-
OPA Reagent:
-
Option 1 (with 2-Mercaptoethanol): Dissolve o-phthalaldehyde in methanol (B129727) or ethanol. Just before use, add 2-mercaptoethanol. A common preparation involves dissolving OPA in a borate buffer containing the thiol.
-
Option 2 (with Sulfite): Dissolve OPA in ethanol, then add a sodium sulfite (B76179) solution and borate buffer. This can improve the stability of the derivatives for some analytes like GABA.
-
-
Standard Solutions: Prepare stock solutions of neurotransmitter standards in an appropriate solvent (e.g., 0.1 M HCl or deionized water). Create working standards by diluting the stock solutions with the mobile phase or an appropriate buffer.
Sample Preparation
Biological samples such as cerebrospinal fluid (CSF), brain microdialysates, or tissue homogenates often require deproteinization to prevent column clogging and interference.
-
Deproteinization: Add a precipitating agent like perchloric acid or trichloroacetic acid to the sample.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10-15 minutes) at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for derivatization.
Pre-Column Derivatization
-
In a microcentrifuge tube or autosampler vial, mix the sample or standard with the OPA reagent. A typical ratio is 1:1 or 1:2 (sample:reagent).
-
Allow the reaction to proceed at room temperature for 1-2 minutes. The derivatization time should be consistent across all samples and standards.
-
Some protocols recommend stopping the reaction by adding an acid, such as acetic acid.
-
Inject the derivatized sample into the HPLC system immediately. The stability of OPA derivatives can be limited, so automated derivatization using an autosampler is recommended for high throughput and reproducibility.
HPLC Analysis
-
Column: A C18 reversed-phase column is commonly used for the separation of OPA-derivatized neurotransmitters.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to achieve good resolution of the target analytes.
-
Detection:
-
Fluorescence Detection (FLD): Set the excitation and emission wavelengths as specified in Table 1 for optimal sensitivity.
-
UV-Visible Detection: Detection can also be performed at around 330-340 nm, although it is generally less sensitive than fluorescence detection.
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
Method Validation and Considerations
For reliable and reproducible results, the analytical method should be validated.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The stability of the OPA-derivatized neurotransmitters should be assessed, as they can be unstable over time. Keeping samples cool (e.g., 4°C in the autosampler) can improve stability.
Troubleshooting
-
Poor Peak Shape: May be due to column degradation, improper mobile phase pH, or sample matrix effects.
-
Low Sensitivity: Could result from suboptimal derivatization conditions (pH, reaction time), detector settings, or degradation of the OPA reagent.
-
Baseline Drift: Can be caused by an improperly equilibrated column or contaminated mobile phase.
-
Ghost Peaks: May appear due to carryover from previous injections or contamination in the system.
By following these application notes and protocols, researchers can effectively utilize OPA-based derivatization for the accurate and sensitive quantification of neurotransmitters in biological samples, facilitating advancements in neuroscience and drug development.
References
- 1. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. jasco-global.com [jasco-global.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Application Notes and Protocols: Phthalaldehyde Assay for Monitoring Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The o-phthalaldehyde (OPA) assay is a rapid, sensitive, and versatile method for monitoring enzyme kinetics, particularly for enzymes that catalyze the cleavage of peptide bonds, such as proteases.[1][2] This method relies on the reaction of OPA with primary amines in the presence of a thiol-containing compound to yield a highly fluorescent isoindole derivative.[1][2] The increase in fluorescence or absorbance upon reaction with newly formed primary amino groups, resulting from enzymatic activity, provides a direct measure of the reaction rate. This application note provides detailed protocols for utilizing the OPA assay to determine the kinetic parameters of enzymes, with a specific focus on the serine protease, trypsin.
Principle of the OPA Assay
The core of the OPA assay is the chemical reaction between o-phthalaldehyde, a primary amine, and a thiol (e.g., 2-mercaptoethanol (B42355) or N-acetylcysteine) under alkaline conditions. This reaction forms a fluorescent 1-alkylthio-2-alkyl-substituted isoindole, which can be quantified either by fluorescence spectroscopy (excitation at ~340 nm, emission at ~455 nm) or spectrophotometrically by measuring the absorbance at 340 nm.[1] When monitoring protease activity, the substrate is a protein or peptide. The enzymatic cleavage of the peptide bonds exposes new N-terminal amino groups, which then react with the OPA reagent, leading to a measurable signal that is directly proportional to the extent of substrate hydrolysis.
Key Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten parameters (K_m and V_max) for proteases and other enzymes that produce primary amines.
-
High-Throughput Screening: Screening of enzyme inhibitors and activators in drug discovery.
-
Protease Activity Profiling: Characterization of protease activity in complex biological samples.
-
Food Science: Assessing the degree of protein hydrolysis in food processing.
Data Presentation
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| o-Phthalaldehyde (OPA) | Sigma-Aldrich | P0657 |
| 2-Mercaptoethanol | Sigma-Aldrich | M6250 |
| Sodium Borate (B1201080) Decahydrate | Sigma-Aldrich | B9876 |
| Sodium Dodecyl Sulfate (SDS) | Sigma-Aldrich | L3771 |
| Trypsin (from bovine pancreas) | Sigma-Aldrich | T1426 |
| Nα-p-Tosyl-L-arginine methyl ester (TAME) | Sigma-Aldrich | T4626 |
| L-Leucine (for standard curve) | Sigma-Aldrich | L8000 |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Spectrofluorometer or Spectrophotometer | (Specify model) | - |
Table 2: Representative Data for Trypsin Kinetics using OPA Assay
| Substrate (TAME) Concentration (mM) | Initial Velocity (µM/min) | 1/[S] (mM⁻¹) | 1/V (min/µM) |
| 0.1 | 5.2 | 10.00 | 0.192 |
| 0.2 | 9.1 | 5.00 | 0.110 |
| 0.4 | 14.3 | 2.50 | 0.070 |
| 0.8 | 20.0 | 1.25 | 0.050 |
| 1.6 | 25.0 | 0.63 | 0.040 |
| 3.2 | 28.6 | 0.31 | 0.035 |
Table 3: Calculated Kinetic Parameters for Trypsin
| Kinetic Parameter | Value |
| V_max | 33.3 µM/min |
| K_m | 0.4 mM |
Experimental Protocols
Preparation of OPA Reagent (100 mL)
-
Dissolve 80 mg of o-phthalaldehyde in 2 mL of ethanol.
-
In a separate container, dissolve 200 mg of 2-mercaptoethanol in 98 mL of 100 mM sodium borate buffer (pH 9.5).
-
Add the OPA solution to the borate buffer and mix well.
-
This reagent should be prepared fresh daily and protected from light.
Preparation of a Standard Curve
-
Prepare a 1 mM stock solution of L-leucine in deionized water.
-
Create a series of dilutions ranging from 10 µM to 200 µM in the reaction buffer.
-
To 100 µL of each standard dilution in a 96-well plate, add 100 µL of the OPA reagent.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence (Ex: 340 nm, Em: 455 nm) or absorbance (340 nm).
-
Plot the signal versus the concentration of L-leucine to generate a standard curve.
Trypsin Kinetic Assay Protocol
-
Enzyme and Substrate Preparation:
-
Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Dilute further in the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to the desired working concentration (e.g., 10 µg/mL).
-
Prepare a stock solution of the substrate Nα-p-Tosyl-L-arginine methyl ester (TAME) in the reaction buffer. Create a series of dilutions to achieve the final desired concentrations (e.g., 0.1 mM to 3.2 mM).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50 µL of each substrate concentration in triplicate.
-
To initiate the reaction, add 50 µL of the trypsin solution to each well.
-
Incubate the plate at 37°C for a set period (e.g., 10 minutes). Ensure the reaction is in the linear range.
-
-
OPA Reaction and Detection:
-
Stop the enzymatic reaction by adding 100 µL of the OPA reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence or absorbance as described for the standard curve.
-
Data Analysis
-
Convert Signal to Product Concentration:
-
Use the standard curve to convert the fluorescence or absorbance readings into the concentration of primary amines (product) formed.
-
-
Calculate Initial Velocity (V):
-
For each substrate concentration, calculate the initial velocity of the reaction (µM of product per minute).
-
-
Determine Kinetic Parameters:
-
Plot the initial velocity (V) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
To determine V_max and K_m more accurately, create a Lineweaver-Burk plot by plotting 1/V versus 1/[S]. The y-intercept of the linear regression is 1/V_max, and the x-intercept is -1/K_m.
-
Visualizations
Caption: Signaling pathway of the OPA-based enzyme assay.
Caption: Experimental workflow for the OPA-based enzyme kinetics assay.
Caption: Logical relationship in the data analysis workflow.
References
Application Note: Automated Precolumn Derivatization with Ortho-Phthalaldehyde and Chiral Thiols for Enantiomeric Analysis of Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric analysis of amino acids is critical in various scientific fields, including drug discovery, metabolomics, and food science. Chiral separation of amino acids is often accomplished by derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. Ortho-phthalaldehyde (OPA) is a highly sensitive derivatization reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[1] The use of a chiral thiol in this reaction allows for the formation of diastereomeric derivatives of amino acid enantiomers, enabling their separation and quantification.[2]
Automated precolumn derivatization offers significant advantages over manual procedures, including improved reproducibility, higher throughput, and reduced risk of human error.[3][4] This application note provides detailed protocols for the automated precolumn derivatization of amino acids using OPA in combination with three different chiral thiols: N-acetyl-L-cysteine (NAC), N-isobutyryl-L-cysteine (IBLC), and 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (TATG).
Chemical Reaction and Experimental Workflow
The derivatization reaction proceeds via the initial reaction of the primary amine of the amino acid with OPA, followed by the addition of the chiral thiol to form a fluorescent diastereomeric isoindole.[5] The entire process, from sample and reagent handling to HPLC analysis, can be fully automated using a modern autosampler.
Quantitative Data Summary
The following tables summarize the quantitative performance of the automated OPA derivatization methods using NAC, IBLC, and TATG as chiral thiols.
Table 1: Quantitative Performance with N-acetyl-L-cysteine (NAC)
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | |
| Limit of Quantitation (LOQ) | 0.04% for minor enantiomer | |
| Recovery | 92.3 - 113.3% | |
| Precision (%RSD) | 1.7 - 8.2% | |
| Stability of Derivatives | Stable during HPLC analysis |
Table 2: Quantitative Performance with N-isobutyryl-L-cysteine (IBLC)
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.04–0.15 pmol/µL | |
| Precision (%RSD, Peak Area) | < 3.0% | |
| Precision (%RSD, Retention Time) | < 0.1% | |
| Stability of Derivatives | Stable for at least 60 minutes at 4°C |
Table 3: Performance with 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (TATG)
| Parameter | Value | Reference |
| Application | Analysis of D- and L-amino acids in hydrolyzed protein | |
| Detection | Fluorescence | |
| Quantitative Data | Calibration curves established | |
| Note: | Detailed quantitative data (LOD, LOQ, etc.) was not available in the reviewed literature. |
Experimental Protocols
The following are detailed protocols for the automated precolumn derivatization of amino acids with OPA and the specified chiral thiols. These protocols can be adapted for various HPLC or UHPLC systems with programmable autosamplers.
Protocol 1: OPA/N-acetyl-L-cysteine (NAC) Derivatization
1. Reagent Preparation:
-
Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of ultrapure water and adjust the pH to 9.5 with a concentrated sodium hydroxide (B78521) solution.
-
OPA Reagent (50 mg/mL in methanol): Dissolve 500 mg of OPA in 10 mL of methanol (B129727). This solution should be prepared fresh.
-
NAC Reagent (10 mg/mL in Borate Buffer): Dissolve 100 mg of N-acetyl-L-cysteine in 10 mL of 0.4 M borate buffer (pH 9.5).
2. Automated Derivatization Program (In-Needle):
-
Aspirate 5 µL of Borate Buffer.
-
Aspirate 2 µL of OPA Reagent.
-
Aspirate 5 µL of NAC Reagent.
-
Aspirate 2 µL of the amino acid standard or sample solution.
-
Mix the contents in the needle by aspirating and dispensing a small air bubble multiple times.
-
Allow a reaction time of 1-2 minutes.
-
Inject the entire reaction mixture onto the HPLC column.
3. HPLC Conditions:
-
Column: Pentafluorophenyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient suitable for separating the diastereomeric derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.
Protocol 2: OPA/N-isobutyryl-L-cysteine (IBLC) Derivatization
1. Reagent Preparation:
-
Borate Buffer (e.g., Agilent p/n 5061-3339): A commercially available borate buffer is recommended for consistency.
-
Derivatization Reagent (260 mM IBLC / 170 mM OPA in Borate Buffer): This can be prepared by dissolving the appropriate amounts of IBLC and OPA in the borate buffer. A commercially available pre-mixed reagent is also an option.
2. Automated Derivatization Program (In-Needle):
-
Aspirate 2.5 µL of Borate Buffer.
-
Aspirate 0.5 µL of the derivatization reagent.
-
Aspirate 1.0 µL of the amino acid standard or sample solution.
-
Mix the contents thoroughly in the needle.
-
Allow for a reaction time of approximately 1.5 minutes.
-
Inject the reaction mixture onto the HPLC column.
3. UHPLC Conditions:
-
Column: Poroshell HPH-C18 (e.g., 3.0 x 150 mm, 2.7 µm).
-
Mobile Phase A: 50 mM Sodium Acetate (pH 6.0).
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).
-
Gradient: A suitable gradient to resolve the amino acid diastereomers within approximately 35 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Fluorescence Detection: Excitation at 338 nm, Emission at 455 nm.
Protocol 3: OPA/2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (TATG) Derivatization
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Prepare as described in Protocol 1.
-
OPA Reagent (50 mg/mL in methanol): Prepare as described in Protocol 1.
-
TATG Reagent: Dissolve TATG in a suitable solvent like methanol or the borate buffer. The optimal concentration may need to be determined empirically, but a starting point similar to other thiols (e.g., 10 mg/mL) can be used.
2. Automated Derivatization Program (In-Needle):
A suggested starting point based on typical OPA derivatization procedures.
-
Aspirate 5 µL of Borate Buffer.
-
Aspirate 2 µL of OPA Reagent.
-
Aspirate 5 µL of TATG Reagent.
-
Aspirate 2 µL of the amino acid standard or sample solution.
-
Mix the reagents and sample in the needle.
-
Allow a reaction time of 2-5 minutes.
-
Inject the derivatized sample.
3. HPLC Conditions:
-
Column: A reversed-phase C18 column is suitable.
-
Mobile Phase A: A buffer such as sodium acetate or phosphate (B84403) at a pH between 6 and 7.
-
Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.
-
Gradient: A linear gradient will likely be required to separate the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).
-
Fluorescence Detection: Excitation around 340 nm and emission around 450 nm.
Conclusion
Automated precolumn derivatization with OPA and chiral thiols is a robust and sensitive method for the enantiomeric analysis of amino acids. The choice of chiral thiol can influence the separation and sensitivity of the analysis. The detailed protocols and comparative data presented in this application note provide a valuable resource for researchers, scientists, and drug development professionals to implement these methods in their laboratories. The automation of the derivatization process ensures high reproducibility and throughput, making it an ideal choice for routine analysis and research applications.
References
- 1. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Instability of Phthalaldehyde derivatives and solutions for stabilization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phthalaldehyde (OPA) and its derivatives. The focus is on addressing the inherent instability of these compounds and offering practical solutions for their stabilization during experimental workflows.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the derivatization and analysis of compounds with OPA.
Problem 1: Decreasing or Disappearing Signal During HPLC Analysis
Possible Cause: Degradation of the OPA-derivative (isoindole). OPA derivatives are known to be unstable, leading to a loss of fluorescence or UV absorbance over time.[1][2][3]
Solutions:
-
Immediate Analysis: Inject the derivatized sample into the HPLC system as soon as possible after derivatization.[3][4] For manual injections, precise and consistent timing between derivatization and injection is critical.[4][5]
-
Temperature Control: Maintain the derivatized samples at a low temperature (e.g., 4°C) in the autosampler to slow down the degradation process.[3][6]
-
Optimize Reagent Composition: The stability of the derivative is influenced by the molar ratio of OPA to the thiol reagent. An excess of the thiol can help improve stability.[2][7]
-
Alternative Thiol Reagents: Consider using thiols other than 2-mercaptoethanol (B42355) (MCE), such as 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC), which have been shown to form more stable derivatives with certain amino acids.[2][7]
-
Reaction Quenching: Stop the derivatization reaction and subsequent degradation by adding an acid (e.g., acetic acid) after a fixed reaction time.
Problem 2: Poor Reproducibility and Inconsistent Peak Areas
Possible Cause: Inconsistent reaction times and conditions. The kinetics of both the derivatization reaction and the degradation process are rapid, making precise timing essential for reproducible results.[2][4]
Solutions:
-
Automated Derivatization: Utilize an autosampler with a pre-column derivatization program to ensure highly precise and repeatable reaction times for every sample and standard.[4]
-
Standardize Manual Procedures: If using manual derivatization, develop a strict and consistent workflow for reagent addition, mixing, and injection timing.[5]
-
pH Control: Ensure the pH of the borate (B1201080) buffer is consistent and optimal for your specific application, as pH can affect both the reaction rate and the stability of the derivatives.[8][9][10]
Problem 3: Presence of Multiple or Unexpected Peaks for a Single Analyte
Possible Cause: Formation of secondary, less stable derivatives or degradation products. Some amino acids, particularly those with an NH2-CH2-R structure, can form more than one OPA derivative.[7] Excess OPA can also contribute to the formation of degradation products.[8][11]
Solutions:
-
Optimize Reagent Ratios: Adjust the molar ratio of OPA to the thiol reagent. A higher concentration of the thiol can help minimize the formation of secondary derivatives.[7]
-
Control Reaction Time: Shorter reaction times may favor the formation of the primary, more stable derivative.
-
Purify OPA Reagent: Ensure the purity of the solid OPA, as impurities can lead to side reactions. It has been noted that the purity of solid OPA can decrease with repeated exposure to air.[12]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in OPA derivatives?
A1: The primary cause of instability is the degradation of the fluorescent isoindole product formed from the reaction of OPA, a primary amine (like an amino acid), and a thiol.[1] This degradation can be accelerated by factors such as excess OPA in the reaction mixture, suboptimal pH, elevated temperatures, and exposure to air and UV light.[8][11][13][14][15][16]
Q2: How long are OPA derivatives typically stable?
A2: The stability of OPA derivatives can vary significantly depending on the specific amino acid, the thiol used, and the experimental conditions. Stability can range from less than 30 minutes at room temperature to over 24 hours under optimized conditions (e.g., use of specific thiols, pH control, and low temperature).[3][9][10] For example, OPA/sulfite GABA derivatives have been reported to be stable for up to 24 hours at room temperature with an optimized reagent.[9] In another study, OPA-ethanethiol derivatives were stable for up to 19 hours.[10]
Q3: What are the ideal storage conditions for the OPA derivatization reagent?
A3: The OPA derivatization reagent itself can be unstable.[10] It is best to prepare the reagent fresh daily. If it must be stored, it should be kept in a dark, airtight container at 4°C to minimize degradation from light and air.[2]
Q4: Can I use OPA to derivatize secondary amines like proline?
A4: OPA does not directly react with secondary amines to form a fluorescent product. To analyze secondary amines, an additional oxidation step, for example with sodium hypochlorite, is required to convert the secondary amine into a primary amine before derivatization with OPA.
Q5: What are the recommended excitation and emission wavelengths for detecting OPA derivatives?
A5: The optimal wavelengths can vary slightly depending on the specific derivative and the solvent system. However, a common starting point for fluorescence detection is an excitation wavelength (λex) of around 340-350 nm and an emission wavelength (λem) of approximately 440-455 nm.[4][13] It is always recommended to optimize these parameters for your specific application to achieve the best signal-to-noise ratio.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data on the stability of OPA derivatives under various conditions.
Table 1: Stability of OPA Derivatives with Different Thiol Reagents
| Amino Acid/Analyte | Thiol Reagent | Stability Duration | Temperature | pH | Reference |
| GABA | Sulfite | Up to 24 hours | Room Temperature | 10.4 | [9] |
| Asparagine | Ethanethiol (ET) | Up to 19 hours | Not specified | 9.9 | [10] |
| Various Amino Acids | 2-Mercaptoethanol (MCE) | < 30 minutes | Room Temperature | Not specified | [3] |
| Amino Acid Methyl Esters | Sulfite | ~8 hours (6% decrease) | Room Temperature | 8.2 | [17] |
| Amino Acids | Sulfite | >15 hours (6% decrease) | Room Temperature | 9.2 | [17] |
| Fumonisin B1 | 2-Mercaptoethanol (MCE) | Unstable | 24°C | Not specified | [6] |
| Fumonisin B1 | 2-Mercaptoethanol (MCE) | Significantly improved | 4°C | Not specified | [6] |
Table 2: Factors Influencing OPA Derivative Stability
| Factor | Effect on Stability | Recommendations | References |
| Excess OPA | Accelerates degradation | Optimize OPA concentration; avoid large excess. | [8][11] |
| Thiol Type | Different thiols yield varying stability | Test alternative thiols like MPA, NAC, or ET for improved stability. | [2][7][10] |
| pH | Significant impact on reaction and stability | Optimize buffer pH for the specific analyte (often between 9 and 10.5). | [8][9][10] |
| Temperature | Higher temperatures increase degradation rate | Keep derivatized samples cooled (e.g., 4°C) before and during analysis. | [3][6] |
| Additives | Methanol and EDTA can increase stability | Consider adding these to the derivatization medium. | [17] |
| Exposure to Air/Light | Can cause degradation of OPA and derivatives | Prepare reagents fresh; store in dark, airtight containers. | [13][14][15][16] |
Experimental Protocols
Protocol 1: General Pre-column Derivatization of Amino Acids with OPA/MCE
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, and adjust the pH to 9.5 with a concentrated sodium hydroxide (B78521) solution.
-
OPA Reagent: Dissolve a specific amount of OPA in methanol. Add a small volume of 2-mercaptoethanol (MCE) and then dilute with the borate buffer. This solution should be prepared fresh daily.
-
-
Derivatization Procedure:
-
In an autosampler vial or a microcentrifuge tube, mix a defined volume of the sample or standard with a specified volume of the OPA reagent.
-
Vortex the mixture for a precise amount of time (e.g., 1-3 minutes) at room temperature.[4]
-
-
HPLC Analysis:
-
Immediately inject a portion of the derivatized mixture onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detect the derivatives using a fluorescence detector with excitation at ~350 nm and emission at ~450 nm.[4]
-
Visualizations
References
- 1. Formation and instability of o-phthalaldehyde derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Fumonisin-ortho-phthalaldehyde derivative is stabilized at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of o-phthalaldehyde-derived isoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An approach to quantify ortho-phthalaldehyde contamination on work surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-PHTHALALDEHYDE - Ataman Kimya [atamanchemicals.com]
- 14. atamankimya.com [atamankimya.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. ORTHO this compound - Ataman Kimya [atamanchemicals.com]
- 17. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in OPA-based fluorescence detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing o-phthalaldehyde (OPA)-based fluorescence detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for OPA-based fluorescence detection?
The optimal wavelengths for OPA-derived fluorophores are generally in the ultraviolet to blue region of the spectrum. For most applications, the recommended settings are:
It is always recommended to confirm the optimal wavelengths on your specific instrument using a positive control.
Q2: How long is the OPA reagent stable after preparation?
The stability of the OPA reagent depends on its formulation and storage conditions. Generally, it is sensitive to light and air oxidation[1].
-
A freshly prepared OPA reagent should be protected from direct light and is often recommended for use within a few hours.
-
Some formulations can be stored under nitrogen in amber vials for 1-2 weeks at 4°C.
-
It is crucial to store the reagent in a cool, dry, and dark environment to maintain its reactivity.
Q3: What is the optimal pH for the OPA derivatization reaction?
The OPA derivatization reaction is pH-dependent and requires alkaline conditions to proceed efficiently.
-
A pH range of 9.0 to 11.5 is generally effective for fluorescence.
-
Increasing the pH within this range often leads to an increase in the fluorescent signal for most amino acids, with the exception of histidine.
-
A borate (B1201080) buffer at pH 9.9 or 10.5 is commonly used in OPA derivatization protocols.
Q4: Can I use OPA to detect secondary amines?
No, OPA reacts specifically with primary amines in the presence of a sulfhydryl reagent (e.g., 2-mercaptoethanol, 3-mercaptopropionic acid) to form a fluorescent isoindole derivative. Secondary amines, such as proline and hydroxyproline, do not react with OPA under these conditions. For the analysis of both primary and secondary amino acids, a secondary derivatization step with an agent like 9-fluorenylmethyl chloroformate (FMOC) is required.
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal is a common issue in OPA-based assays. The following guide provides a systematic approach to identify and resolve the root cause.
Problem: Weak or No Fluorescence Signal
This troubleshooting guide follows a logical flow to diagnose the potential causes of a weak or absent fluorescence signal.
Caption: Troubleshooting workflow for low fluorescence signal in OPA assays.
Detailed Troubleshooting Steps
1. Verify OPA Reagent Preparation and Storage
-
Issue: The OPA reagent is inactive or has degraded.
-
Solution:
-
Prepare fresh OPA reagent daily, as it is sensitive to light and air oxidation.
-
Store the OPA powder in a cool, dry, and dark place.
-
Ensure the buffer used for the reagent is at the correct pH (typically around 10.5) and is free of contaminants.
-
If storing a prepared reagent, purge the container with an inert gas like nitrogen or argon and store it refrigerated in a light-blocking container.
-
2. Check Derivatization Reaction Conditions
-
Issue: The derivatization reaction is incomplete.
-
Solution:
-
pH: Verify the pH of the final reaction mixture is between 9.0 and 11.5. The fluorescence intensity of many amino acid derivatives increases with pH in this range.
-
Incubation Time: The reaction is typically rapid, often completing within 1-2 minutes at room temperature. However, the optimal time can vary depending on the specific amino acid or protein. Perform a time-course experiment to determine the optimal incubation time for your analyte of interest.
-
Reagent-to-Sample Ratio: Ensure a sufficient molar excess of the OPA reagent to the primary amine concentration in your sample to drive the reaction to completion. A 2-fold or higher volume excess of the OPA reagent to the sample is often recommended.
-
3. Investigate Sample-Related Issues
-
Issue: Low analyte concentration or interfering substances in the sample.
-
Solution:
-
Analyte Concentration: Confirm that the concentration of your target analyte is within the linear range of your assay. Run a standard curve with a known concentration of a similar primary amine (e.g., α-acetyl-lysine for proteins) to verify assay performance.
-
Interfering Substances: Some compounds in complex sample matrices can quench fluorescence or compete for the OPA reagent.
-
Test for matrix effects by spiking a known amount of your analyte into a sample blank.
-
If interference is suspected, sample purification or dilution may be necessary.
-
-
4. Optimize Instrument Settings
-
Issue: Suboptimal instrument parameters for fluorescence detection.
-
Solution:
-
Wavelengths: Ensure the excitation and emission wavelengths on your fluorometer or plate reader are set to the optimal values for the OPA-derivative (approximately 340 nm for excitation and 455 nm for emission).
-
Gain and Slit Widths: The detector gain should be set to an appropriate level to amplify the signal without causing saturation. Increasing the slit widths can allow more light to reach the detector, potentially increasing the signal, but may also increase background noise.
-
Plate Type: For microplate-based assays, use opaque black plates to minimize background fluorescence and well-to-well crosstalk.
-
5. Assess for Photobleaching
-
Issue: The fluorescent signal is fading over time due to light exposure.
-
Solution:
-
Minimize the exposure of the sample to the excitation light source.
-
Reduce the intensity of the excitation light by using neutral density filters if available.
-
Decrease the exposure time or the number of readings per well.
-
If available, use an antifade reagent in your sample preparation, although this is more common in microscopy applications.
-
Data Summary Tables
Table 1: OPA Derivatization Reaction Parameters
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 9.0 - 11.5 | |
| Excitation Wavelength | 330 - 390 nm (Max: 340 nm) | |
| Emission Wavelength | 436 - 475 nm (Max: 455 nm) | |
| Reaction Time | 1 - 5 minutes | |
| Temperature | Room Temperature | |
| Thiol Reagent | 2-Mercaptoethanol, 3-Mercaptopropionic acid, Ethanethiol |
Table 2: Influence of pH on Relative Fluorescence Intensity
| pH | Relative Fluorescence Intensity | Reference(s) |
| 7.0 | Increases over time (slower reaction) | |
| 8.0 | Maximum intensity reached quickly | |
| 9.0 - 11.5 | Generally high and effective fluorescence | |
| > 11.5 | Reagent becomes unstable |
Note: The relative fluorescence intensity can vary between different amino acids.
Experimental Protocols
Protocol 1: Preparation of OPA Reagent
This protocol is adapted for general protein and peptide quantification.
-
Prepare Borate Buffer (0.1 M, pH 10.5):
-
Dissolve 6.18 g of boric acid in 900 mL of deionized water.
-
Adjust the pH to 10.5 using a potassium hydroxide (B78521) (KOH) solution.
-
Bring the final volume to 1 L with deionized water.
-
-
Prepare OPA Solution:
-
Dissolve 50 mg of o-phthalaldehyde (OPA) in 1 mL of ethanol.
-
-
Prepare Final OPA Reagent:
-
To 99 mL of the 0.1 M borate buffer (pH 10.5), add the 1 mL of OPA/ethanol solution.
-
Add 50 µL of 2-mercaptoethanol.
-
Mix thoroughly.
-
Protect the solution from light. This reagent is stable for approximately one week when stored in the refrigerator.
-
Protocol 2: General Assay for Protein/Peptide Quantification
-
Prepare Standards and Samples:
-
Prepare a series of standards using a known concentration of a primary amine-containing molecule (e.g., α-acetyl-lysine or a protein standard like BSA).
-
Dilute your unknown samples to fall within the range of the standard curve.
-
Use the same buffer for standards and samples.
-
-
Assay Procedure (Microplate Format):
-
Pipette 10 µL of each standard and sample into the wells of a black, opaque 96-well plate.
-
Add 100 µL of the freshly prepared OPA reagent to each well.
-
Incubate the plate at room temperature for 2 minutes, protected from light.
-
Read the fluorescence on a microplate reader with excitation set to ~340 nm and emission to ~455 nm.
-
Signaling Pathway and Workflow Diagrams
Caption: OPA-based fluorescence detection signaling pathway.
Caption: General experimental workflow for OPA-based fluorescence assays.
References
Technical Support Center: Ortho-Phthalaldehyde (OPA) Derivatization
Welcome to the technical support center for ortho-phthalaldehyde (OPA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their OPA derivatization experiments for the analysis of primary amines, such as amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for OPA derivatization of primary amines?
A1: OPA derivatization reactions are highly pH-sensitive and require alkaline conditions to proceed efficiently.[1][2][3] The optimal pH typically falls within the range of 9.0 to 11.0. The ideal pH can vary depending on the specific amino acid or amine being analyzed, the sulfhydryl reagent used, and the desired stability of the derivative. Borate (B1201080) buffer is commonly used to maintain the required alkaline pH.[1][4]
Q2: Why is my derivatization efficiency low?
A2: Low derivatization efficiency can be caused by several factors:
-
Suboptimal pH: Ensure the reaction buffer is within the optimal alkaline range (pH 9.0-11.0). Verify the pH of your borate buffer.[1][2]
-
Reagent Degradation: OPA reagents can degrade over time, especially when exposed to light and air. It is recommended to prepare fresh reagent solutions regularly and store them protected from light at 4°C.[5]
-
Incorrect Reagent Ratio: The molar ratio of OPA and the sulfhydryl reagent to the analyte is crucial. An insufficient amount of the derivatizing reagent can lead to incomplete reactions. A 2 to 10-fold molar excess of the reagent is a good starting point.[3]
-
Presence of Interfering Substances: The sample matrix can contain substances that interfere with the derivatization reaction. Sample cleanup steps like solid-phase extraction (SPE) or protein precipitation might be necessary.[3]
Q3: The fluorescent signal of my derivatized samples is unstable and decreases over time. What can I do?
A3: The instability of OPA derivatives is a known issue.[1][6] Here are some strategies to mitigate this:
-
Control Reaction Time: The derivatization reaction is typically very fast, often complete within 1-2 minutes at room temperature.[3] It is crucial to have a consistent and reproducible reaction time before injection into the HPLC system.
-
Automated Derivatization: Using an autosampler for a fully automated pre-column derivatization can improve reproducibility and minimize delays between derivatization and injection.[4][7]
-
Choice of Sulfhydryl Reagent: The type of sulfhydryl reagent (e.g., 3-mercaptopropionic acid (MPA), ethanethiol (B150549) (ET), 2-mercaptoethanol) can affect the stability of the resulting isoindole derivative.[1] Some studies have shown that certain thiols produce more stable derivatives than others.
-
pH Adjustment Post-Derivatization: In some cases, adjusting the pH of the sample to a more neutral range after derivatization can help stabilize the derivative, provided it is compatible with the chromatographic method.[3]
Q4: Can I use OPA to derivatize secondary amines like proline?
A4: No, OPA itself does not react with secondary amines like proline to form a fluorescent product. For the analysis of both primary and secondary amino acids, a two-step derivatization process is often employed, using OPA for primary amines and a different reagent, such as 9-fluorenylmethyl chloroformate (FMOC), for secondary amines.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Suboptimal pH of the reaction buffer. | Prepare fresh borate buffer and verify that the pH is in the optimal range (e.g., 9.2, 9.9, 10.2).[1][4][7] |
| Degraded OPA reagent. | Prepare fresh OPA reagent solution. Store in a dark, cool place and use within a week.[4][5] | |
| Insufficient reagent concentration. | Increase the molar excess of the OPA and sulfhydryl reagent relative to the analyte.[3] | |
| Poor Peak Shape or Tailing | Suboptimal pH of the mobile phase. | Optimize the pH of the mobile phase to ensure good peak shape for the derivatized analytes.[8] |
| Co-elution with excess reagent. | Optimize the reagent concentration to avoid a large excess that can interfere with the chromatogram.[3] | |
| Inconsistent Peak Areas / Poor Reproducibility | Variable reaction times. | Use an automated derivatization system or ensure precise and consistent timing for manual derivatization.[4][7] |
| Unstable derivatives. | Inject the sample immediately after derivatization. Consider optimizing the sulfhydryl reagent for better stability.[1][3] | |
| Sample matrix effects. | Implement a sample clean-up procedure (e.g., SPE, protein precipitation) prior to derivatization.[3] |
Quantitative Data Summary
The optimal pH for OPA derivatization can vary based on the specific application and reagents used. The following table summarizes pH conditions from various studies:
| Analyte | Sulfhydryl Reagent | Buffer | Optimal pH | Reference |
| L-Asparagine | Ethanethiol (ET) | Borate Buffer | 9.9 | [1] |
| Amino Acids | 3-Mercaptopropionic Acid (MPA) | Borate Buffer | 9.2 | [4] |
| Primary Amino Acids | 3-Mercaptopropionic Acid (MPA) | Borate Buffer | 10.2 | [7] |
| Glutathione (GSH) | Not specified | Not specified | ~8.0 | [2] |
Experimental Protocols
Protocol 1: Automated Pre-Column OPA Derivatization of Amino Acids
This protocol is adapted from a method for the analysis of amino acids in a white wine sample.[4]
1. Reagent Preparation:
- Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in water to make a 0.2 M solution. Adjust the pH to 9.2 with 10 M NaOH.
- OPA Solution: Dissolve 20 mg of o-phthalaldehyde in 10 mL of the prepared borate buffer.
- MPA Solution: Dissolve 20 µL of 3-mercaptopropionic acid in 10 mL of the prepared borate buffer.
- Store all reagent solutions at 5°C for a maximum of one week.
2. Automated Derivatization Procedure (using an autosampler):
- Transfer 10 µL of the amino acid standard solution or sample to a 1.5 mL vial.
- Add 45 µL of a 1:1 mixture of the MPA and OPA solutions.
- Add 45 µL of the 0.2 M borate buffer (pH 9.2).
- Mix the solution (e.g., by aspirating and dispensing 40 µL three times).
- Allow a reaction time of 1 minute.
- Inject 1 µL of the mixture for HPLC analysis.
Protocol 2: Manual Pre-Column OPA Derivatization for General Primary Amines
This is a general starting protocol that may require optimization.[3]
1. Reagent Preparation:
- Borate Buffer (0.4 M, pH 10.2): Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.
- OPA/Thiol Reagent: Prepare a solution containing o-phthalaldehyde and a thiol (e.g., 3-mercaptopropionic acid) in the borate buffer. The final concentrations should result in a 2 to 10-fold molar excess relative to the expected analyte concentration.
2. Manual Derivatization Procedure:
- In a vial, mix your sample containing the primary amine with the OPA/Thiol reagent. A typical starting ratio is 1:1 (v/v).
- Vortex the mixture for 1-2 minutes at room temperature.
- Immediately inject the sample onto the HPLC system.
Visualizations
Caption: A generalized workflow for the pre-column derivatization of primary amines using OPA followed by HPLC analysis.
Caption: The chemical reaction mechanism of OPA with a primary amine and a thiol in an alkaline environment to form a fluorescent isoindole derivative.
References
- 1. academic.oup.com [academic.oup.com]
- 2. O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Common pitfalls in Phthalaldehyde HPLC analysis and how to solve them
Technical Support Center: Phthalaldehyde (OPA) HPLC Analysis
Welcome to the technical support center for this compound (OPA) HPLC analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Derivatization Issues
1. Why am I seeing low or no signal for my primary amino acids?
-
Possible Cause 1: Degraded OPA Reagent. OPA reagent, especially when mixed with a thiol, has limited stability. It is sensitive to air oxidation and light.[1][2]
-
Possible Cause 2: Incorrect pH of the Reaction Mixture. The derivatization reaction is highly pH-dependent and requires alkaline conditions (typically pH 9.0-11.5) to proceed efficiently.
-
Solution: Ensure your borate (B1201080) buffer is prepared correctly and the final pH of the reaction mixture is within the optimal range. A pH of 10.4 is commonly used. Note that the fluorescence response for histidine decreases at higher pH.
-
-
Possible Cause 3: Insufficient Reaction Time. While the OPA derivatization is rapid, an insufficient reaction time can lead to incomplete derivatization.
-
Solution: A reaction time of 1-3 minutes is generally sufficient before injection. Automated systems provide the best reproducibility for reaction timing.
-
2. Why are my results not reproducible?
-
Possible Cause 1: Instability of OPA Derivatives. The isoindole derivatives formed are known to be unstable, which can lead to a decrease in signal over time. The stability varies for different amino acids, with glycine, lysine, and histidine derivatives being particularly unstable.
-
Solution: Automate the derivatization and injection process to ensure a consistent and short time between derivatization and analysis. If performing manual derivatization, be meticulous with timing. Cooling the sample tray can also improve the stability of the derivatized samples.
-
-
Possible Cause 2: Inconsistent Manual Derivatization. Manual addition of reagents and mixing can introduce variability.
-
Solution: Utilize an HPLC autosampler with a programmed derivatization method for precise and repeatable reagent addition, mixing, and injection timing.
-
Chromatographic Problems
3. Why are my peaks tailing?
-
Possible Cause 1: Secondary Interactions with the Column. Basic analytes can interact with acidic silanol (B1196071) groups on the surface of C18 columns, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to suppress the ionization of silanol groups (a lower pH of 2-3 is often effective). Alternatively, use a column with end-capping or a different stationary phase designed to minimize these interactions.
-
-
Possible Cause 2: Column Contamination or Degradation. Accumulation of sample matrix components on the column frit or stationary phase can cause peak distortion.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.
-
-
Possible Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
4. Why am I seeing ghost peaks in my chromatogram?
-
Possible Cause 1: Mobile Phase Contamination. Impurities in the solvents, especially in gradient elution, can accumulate on the column and elute as ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all aqueous buffers before use.
-
-
Possible Cause 2: Carryover from Previous Injections. Highly retained or high-concentration analytes from a previous injection can elute in subsequent runs.
-
Solution: Implement a robust needle wash protocol in your autosampler. Run a blank gradient after samples with high analyte concentrations to ensure the system is clean.
-
-
Possible Cause 3: Contamination from the HPLC System. Components like seals, frits, or tubing can shed particles or leach contaminants.
-
Solution: Regularly maintain your HPLC system, including replacing worn seals and filters.
-
5. Why is my baseline noisy?
-
Possible Cause 1: Inadequate Mobile Phase Degassing. Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise.
-
Solution: Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication under vacuum.
-
-
Possible Cause 2: Pump Issues. Fluctuations in pump delivery can cause a pulsating baseline.
-
Solution: Check for leaks in the pump heads and ensure check valves are functioning correctly. Regular pump maintenance is crucial.
-
-
Possible Cause 3: Contaminated Detector Flow Cell. Contaminants in the flow cell can cause baseline disturbances.
-
Solution: Flush the flow cell with an appropriate cleaning solvent.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to OPA HPLC analysis to aid in method optimization.
Table 1: Influence of pH on OPA Derivative Stability and Signal
| pH | Observation | Reference |
| 8.5 - 11.0 | The derivatization reaction is effective in this range, with different optimal pH values for various thiols. | |
| 9.2 | Used for stable derivatization of amino acids with OPA-sulfite. | |
| 9.9 | Found to be the optimal pH for derivatization with OPA-ethanethiol (ET) for maximum signal. | |
| 10.4 | A commonly used pH for borate buffer in OPA derivatization, providing a good balance for most amino acids. | |
| > 11.5 | The OPA reagent solution becomes unstable. |
Table 2: Stability of OPA Derivatives with Different Thiol Reagents
| Thiol Reagent | Stability Observation | Reference |
| 2-Mercaptoethanol (MCE) | Derivatives are generally unstable, requiring immediate analysis or automation for reproducibility. | |
| 3-Mercaptopropionic Acid (MPA) | Often forms more stable derivatives compared to MCE. The polarity of the derivatives is increased, which can improve separation on reversed-phase columns. | |
| Ethanethiol (ET) | OPA-ET derivatives have shown high signal response and were stable for up to 19 hours. | |
| Sulfite | OPA-sulfite derivatives of some amino acids showed a decrease in concentration of only 6% after more than 15 hours at room temperature. The GABA derivative was stable for up to 24 hours. |
Experimental Protocols
OPA Reagent Preparation (General Protocol)
This protocol provides a general guideline for preparing the OPA derivatizing reagent.
-
Prepare Borate Buffer: Dissolve boric acid in HPLC-grade water to a concentration of 0.4 M. Adjust the pH to 10.4 with a concentrated sodium hydroxide (B78521) solution.
-
Dissolve OPA: Dissolve 10 mg of OPA in 1 mL of methanol.
-
Combine Reagents: To 9 mL of the 0.4 M borate buffer, add the 1 mL of OPA/methanol solution.
-
Add Thiol: Add 100 µL of the desired thiol reagent (e.g., 3-mercaptopropionic acid).
-
Mix and Store: Mix the solution thoroughly. For best results, prepare this reagent fresh daily. If storage is necessary, place it in a dark bottle, purge with nitrogen, and store at 4°C for up to one week.
Automated Pre-Column Derivatization and HPLC Method
This is an example of an automated derivatization program and a general HPLC method. This can be adapted for various HPLC systems.
Automated Derivatization Program:
-
Draw 12.5 µL of Borate Buffer.
-
Draw 5.0 µL of sample.
-
Mix 5 times in the needle.
-
Wait for 0.2 minutes.
-
Draw 2.5 µL of OPA reagent.
-
Mix 10 times in the needle.
-
Inject the mixture.
HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH adjusted to 7.2 with acetic acid, containing 5% tetrahydrofuran.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-2 min: 8% B
-
2-17 min: Gradient to 55% B
-
17-20 min: Gradient to 80% B
-
20-22 min: Hold at 80% B
-
22-24 min: Return to 8% B
-
24-30 min: Re-equilibrate at 8% B
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
Visual Guides
Experimental Workflow
The following diagram illustrates a typical workflow for OPA-based amino acid analysis.
Caption: Workflow for automated OPA derivatization and HPLC analysis.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in OPA HPLC analysis.
References
Improving the stability of OPA-derivatized amino acids for chromatography
Welcome to the technical support center for o-phthalaldehyde (OPA) derivatization of amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability and reproducibility of your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: Why are my OPA-derivatized amino acid peaks inconsistent or disappearing over time?
A1: The instability of OPA-derivatized amino acids is a well-documented issue. The isoindole derivatives formed during the reaction are susceptible to degradation.[1][2] This degradation can be influenced by several factors including the specific amino acid, the thiol used, the pH of the reaction mixture, and the storage conditions of the derivatized sample.[1][3][4] Some amino acids, such as glycine, histidine, and lysine, are known to form less stable derivatives.[1][2][3]
Q2: How can I improve the stability of my OPA-derivatized samples?
A2: Several strategies can be employed to enhance the stability of OPA derivatives:
-
Choice of Thiol: Replacing the commonly used 2-mercaptoethanol (B42355) (MCE) with alternative thiols like 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC) can lead to the formation of more stable derivatives.[5][6][7]
-
Control Reaction Time: It is crucial to precisely control the reaction time and inject the sample immediately after derivatization.[1][2][8] Automated pre-column derivatization using an autosampler can significantly improve reproducibility.[6][9][10]
-
pH Adjustment: The derivatization reaction is typically performed at a high pH (around 9.5-10.5).[11][12] Some studies suggest that lowering the pH of the derivatized sample to around 7.2 before injection can impact the response, while others have found that acidification can help stabilize certain derivatives.[3][10]
-
Temperature Control: Performing the derivatization and storing the samples at refrigerated temperatures (e.g., 4°C) can slow down the degradation process.[3][6]
-
Reagent Ratios: Optimizing the molar ratios of OPA, the thiol, and the amino acid can also improve stability.[1][3][4]
Q3: I am observing multiple peaks for a single amino acid. What is the cause of this?
A3: The formation of multiple peaks for a single amino acid can occur, particularly for those containing the -NH2-CH2-R structural moiety, such as glycine, β-alanine, and GABA.[3][7][13] This is due to the formation of an initial isoindole derivative that can then be transformed into a species containing an additional OPA molecule.[7] The ratio of these derivatives can be influenced by reaction temperature and the molar ratio of the reagents.[14]
Q4: My derivatization reagent seems to be degrading. How should I prepare and store it?
A4: The OPA derivatization reagent itself can be unstable and is sensitive to light and air oxidation.[11] It is recommended to prepare the reagent fresh daily.[6][15] If storage is necessary, it should be kept in a dark, airtight container, purged with nitrogen, and stored at 4°C for no longer than one to two weeks.[11]
Q5: Can I use OPA derivatization for secondary amino acids like proline?
A5: No, OPA reacts specifically with primary amines and will not derivatize secondary amino acids such as proline or hydroxyproline.[5] For the analysis of both primary and secondary amino acids, a two-step derivatization is often employed, using OPA for primary amines followed by a reagent like 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.[16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no peak response | Incomplete derivatization reaction. | - Ensure the pH of the reaction buffer is optimal (typically 9.5-10.5).[11][12]- Verify the correct concentration and freshness of the OPA reagent and thiol.[6][15]- Increase the reaction time or temperature, but be mindful of derivative stability.[3] |
| Degradation of derivatives. | - Inject the sample immediately after derivatization.[1][2][8]- Use an autosampler for automated and timed pre-column derivatization.[6][9][10]- Consider using a more stabilizing thiol like MPA or NAC.[5][6][7] | |
| Poor peak shape (tailing, fronting) | Suboptimal chromatographic conditions. | - Adjust the mobile phase pH or gradient to improve peak symmetry.- Ensure the column is properly equilibrated. |
| Excess unreacted OPA reagent. | - Optimize the OPA to amino acid ratio to avoid large excess of the reagent. | |
| Inconsistent peak areas (poor reproducibility) | Variable reaction times. | - Strictly control the time between reagent addition and injection.[1][2][8]- Utilize an autosampler for consistent timing.[6][9][10] |
| Reagent degradation. | - Prepare the OPA derivatization reagent fresh daily.[6][15] | |
| Sample matrix effects. | - Ensure proper sample cleanup to remove interfering substances.[10] | |
| Baseline noise or interfering peaks | Impurities in reagents or sample. | - Use high-purity reagents and solvents.- Perform a blank injection of the derivatization reagent to identify potential interfering peaks. |
| Degradation products of the OPA reagent. | - Prepare the reagent fresh and store it properly.[6][11][15] |
Data Presentation: Stability of OPA-Amino Acid Derivatives with Different Thiols
The stability of OPA-derivatized amino acids can be significantly influenced by the choice of thiol. The following table summarizes findings on the stability of derivatives formed with different thiols.
| Thiol | Stability of Derivatives | Key Findings |
| 2-Mercaptoethanol (MCE) | Generally less stable. | The traditional thiol used, but the resulting isoindole derivatives are known for their instability, often requiring immediate analysis.[1][6] |
| 3-Mercaptopropionic acid (MPA) | More stable than MCE derivatives. | Forms more stable fluorescent compounds, allowing for more flexibility in analysis time.[5][6] OPA-MPA reagents can be stable for up to 9 days.[17] |
| N-Acetyl-L-cysteine (NAC) | Improved stability compared to MCE. | Another alternative that enhances the stability of the OPA-amino acid adducts.[3][7] |
| Ethanethiol (ET) | Derivatives can be stable for up to 19 hours. | Showed high signal response and stability in some studies.[12] However, the OPA-ET reagent itself may need to be prepared every 2 days.[12] |
Experimental Protocols
Protocol 1: Standard OPA/3-MPA Derivatization for HPLC
This protocol describes a common method for the pre-column derivatization of primary amino acids using OPA and 3-mercaptopropionic acid (3-MPA).[6][15]
Reagents:
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.
-
OPA Reagent:
-
Dissolve 10 mg of o-phthalaldehyde (OPA) in 1 ml of methanol.
-
Add 9 ml of the 0.4 M borate buffer.
-
Add 100 µl of 3-mercaptopropionic acid (3-MPA).
-
This reagent should be prepared fresh daily and protected from light.
-
-
Amino Acid Standards: Prepare a stock solution of amino acid standards in 0.1 M HCl.
Procedure:
-
In a reaction vial (e.g., an autosampler vial), combine 50 µl of the deproteinized sample or standard with 50 µl of the freshly prepared OPA reagent.
-
Mix thoroughly (e.g., by vortexing or repeated aspiration/dispensing with the autosampler) for a defined period, typically 1-2 minutes at room temperature.[6][11]
-
Immediately inject a specific volume of the mixture into the HPLC system for analysis.
Protocol 2: Automated Pre-column Derivatization
For improved reproducibility, an autosampler can be programmed to perform the derivatization immediately before each injection.
Autosampler Program Steps:
-
Aspirate a defined volume of the OPA reagent.
-
Aspirate a defined volume of the sample or standard.
-
Mix the reagent and sample in the needle or a mixing loop for a specified time.
-
Inject the resulting mixture directly onto the column.
This automated process minimizes the time the derivative is allowed to degrade, leading to more consistent results.[10]
Visualizations
Caption: Experimental workflow for OPA derivatization of amino acids.
Caption: Troubleshooting decision tree for OPA derivatization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. o-Phthaldialdehyde derivatization of histidine: stoichiometry, stability and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
Strategies to prevent degradation of Phthalaldehyde reagent during storage
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Phthalaldehyde (OPA) reagent during storage, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My OPA reagent has turned yellow and is giving me high background fluorescence. What is the cause?
A1: A yellow discoloration and high background fluorescence are common indicators of OPA reagent degradation. This is often caused by oxidation and polymerization of the OPA molecule, which can be accelerated by exposure to air and light.[1][2][3][4][5][6] Storing the reagent in a tightly sealed, amber-colored container can help minimize this degradation.[1][3]
Q2: I'm observing decreased fluorescent signal and inconsistent results in my amino acid analysis using an OPA reagent kit. What could be the problem?
A2: A decreased fluorescent signal is a primary symptom of OPA reagent degradation. The reactive aldehyde groups in OPA are susceptible to oxidation, rendering them unable to properly react with primary amines to form the fluorescent isoindole product.[1][3] Additionally, the thiol component (e.g., 2-mercaptoethanol) in the reagent mixture is prone to oxidation, which is critical for the reaction.[7] Reagent deterioration can lead to lower peak heights and peak broadening in chromatographic applications.[7]
Q3: How long is my prepared OPA working solution stable?
A3: The stability of a prepared OPA working solution is limited. For freshly prepared reagents containing a thiol, the solution is typically stable for about one week when stored in a refrigerator.[8] Some protocols suggest that the working solution should be used within two hours if stored at room temperature, but can be stored under nitrogen in amber vials for 1-2 weeks at 4°C.[2] It is always best to prepare the working solution fresh for optimal performance.
Q4: Can I do anything to extend the shelf-life of my OPA reagent solution?
A4: Yes. To extend the shelf-life, store the stock solution at the recommended temperature, typically 2-8°C.[9][10] It is also crucial to protect it from light and moisture by storing it in a dark, tightly sealed container.[1][3][9] For long-term storage, blanketing the reagent with an inert gas like nitrogen can significantly reduce oxidative degradation.[11][12][13] Adding small amounts of 2-mercaptoethanol (B42355) after several weeks of use can also help extend the reagent's efficacy.[11] The addition of a metal chelator, like EDTA, may also minimize thiol oxidation.[7][14]
Q5: What is the optimal pH for storing and using the OPA reagent?
A5: OPA is stable over a wide pH range, typically between 3 and 9.[1][15][16] For derivatization reactions with amino acids, a pH between 9.0 and 11.5 is generally effective for yielding fluorescence.[11] However, for storage, a slightly acidic pH (around 4-5) can be optimal for stability.[1] Commercial solutions often contain additives like citric acid and phosphates to stabilize the pH.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Fluorescent Signal | OPA degradation due to oxidation. | Store reagent in a dark, sealed container at 2-8°C.[1][3][9] Consider purging with nitrogen.[11][12][13] Prepare fresh working solutions. |
| Thiol component (e.g., 2-mercaptoethanol) has oxidized. | Add a small amount of fresh thiol to the reagent.[11] Consider adding a chelating agent to the buffer.[7] | |
| High Background Fluorescence | Polymerization or contamination of the OPA reagent. | Use fresh, high-purity OPA. Ensure all glassware is scrupulously clean. |
| Reagent Discoloration (Yellowing) | Oxidation and degradation of the OPA molecule.[1] | Discard the reagent and use a fresh, properly stored stock. |
| Precipitate Formation | Changes in pH or temperature leading to decreased solubility. Contamination with metal ions. | Ensure the storage temperature is stable.[9] If precipitation is observed after mixing with other solutions, it may be due to chemical incompatibility.[17][18] |
| Inconsistent Chromatographic Peaks (Peak Broadening/Splitting) | Reagent degradation affecting reaction kinetics.[7] | Prepare fresh reagent. Ensure consistent reaction times before injection. |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of OPA Reagent Activity
This protocol allows for a quick assessment of the OPA reagent's ability to react with a primary amine standard.
Materials:
-
OPA Reagent (to be tested)
-
Glycine (B1666218) standard solution (1 mM in 0.1 M borate (B1201080) buffer, pH 9.5)
-
0.1 M Borate buffer (pH 9.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a blank by mixing your OPA reagent with the borate buffer in the desired ratio (e.g., 1 part OPA reagent to 9 parts buffer).
-
In a separate cuvette or microplate well, mix the OPA reagent with the glycine standard solution in the same ratio.
-
Incubate the mixture for exactly 2 minutes at room temperature, protected from light.[2]
-
Immediately measure the absorbance at 340 nm against the blank.
-
A significant increase in absorbance indicates an active reagent. A low or negligible absorbance change suggests degradation.
Protocol 2: Preparation and Storage of a Stabilized OPA Working Solution
This protocol describes the preparation of an OPA working solution with enhanced stability.
Materials:
-
o-Phthalaldehyde (OPA)
-
Methanol
-
Boric acid
-
Potassium hydroxide (B78521) (KOH)
-
2-Mercaptoethanol
-
Deionized water
-
Nitrogen gas
Procedure:
-
Prepare a 0.1 M borate buffer by dissolving boric acid in deionized water and adjusting the pH to 10.5 with KOH.
-
Dissolve 70 mg of OPA in 1 ml of methanol.[2]
-
Add the OPA/methanol solution to 95 ml of the borate buffer.[2]
-
Add 0.2 ml of 2-mercaptoethanol to the solution.[2]
-
Purge the final solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen.[2]
-
Store the solution in a tightly sealed amber glass vial at 4°C.[2] This solution should be stable for 1-2 weeks.[2]
Visualizations
OPA Degradation Pathway
References
- 1. ORTHO this compound - Ataman Kimya [atamanchemicals.com]
- 2. interchim.fr [interchim.fr]
- 3. O-PHTHALALDEHYDE (OPA) - Ataman Kimya [atamanchemicals.com]
- 4. ORTHO this compound - Ataman Kimya [atamanchemicals.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Instability of orthothis compound reagent for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. フタルジアルデヒド試薬 Solution Complete | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Solution de réactif à l’o-phtaldialdéhyde (OPA) Fluoraldehyde™ 945 mL | Buy Online [thermofisher.com]
- 13. Thermo Scientific Fluoraldehyde o-Phthaldialdehyde Reagent Solution (OPA) 945 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. atamankimya.com [atamankimya.com]
- 16. atamankimya.com [atamankimya.com]
- 17. Formation of precipitate in priming solutions for extracorporeal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Overcoming challenges in OPA derivatization of specific amino acids
Welcome to the technical support center for OPA (o-phthalaldehyde) derivatization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the derivatization of specific amino acids for analytical applications.
Frequently Asked Questions (FAQs)
Q1: Why is my OPA derivatization not working for proline and hydroxyproline (B1673980)?
A1: The standard OPA derivatization method is ineffective for secondary amino acids like proline and hydroxyproline. The reaction mechanism requires a primary amine to form the fluorescent isoindole derivative. Since proline and hydroxyproline contain a secondary amine within a ring structure, they do not react with OPA under standard conditions.[1][2][3]
To analyze these amino acids, a two-step derivatization protocol is often employed. First, primary amines in the sample are reacted with OPA. Subsequently, a different derivatizing agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or dabsyl chloride, is used to derivatize the secondary amines.[1][3][4][5]
Q2: I'm observing a very low fluorescence signal for cysteine and cystine. What is the cause and how can I resolve this?
A2: Cysteine and cystine are known to yield a poor fluorescence response with OPA derivatization.[6][7] The thiol group (-SH) in cysteine can interfere with the standard OPA reaction. To overcome this, several strategies can be employed:
-
Oxidation: Cysteine and cystine can be oxidized to cysteic acid using an oxidizing agent like performic acid. Cysteic acid possesses a primary amine and reacts readily with OPA to produce a highly fluorescent derivative.[6][7]
-
Reduction and Alkylation: For cystine, the disulfide bond can be reduced to form two cysteine molecules. The resulting thiol groups are then blocked (alkylated) with a reagent like iodoacetic acid before derivatization with OPA.[8]
-
Alternative Thiol Reagents: Using a different thiol reagent in the OPA reaction, such as 3-mercaptopropionic acid (MPA) or N-acetyl-L-cysteine (NAC), can sometimes improve the response for certain amino acids.[2][9]
Q3: The fluorescence signal of my lysine (B10760008) derivative is unstable and decreases over time. How can I improve its stability?
A3: The instability of OPA derivatives, including that of lysine, is a known issue.[10][11][12] The fluorescent isoindole product can degrade, leading to a decrease in signal intensity over time.[10][11] To mitigate this:
-
Automated Derivatization and Injection: Automating the derivatization and injection process ensures that the time between derivatization and analysis is consistent and minimized, leading to more reproducible results.[10]
-
Control Reaction Time: The reaction time should be optimized. For some amino acids, including lysine, the fluorescence intensity can start to decay after a few minutes.[12] A shorter, consistent reaction time (e.g., 1-3 minutes) is often optimal.[10][13]
-
Reagent Composition: The molar ratio of OPA to the thiol reagent can influence derivative stability. Using an excess of the thiol reagent can sometimes improve stability.[9]
-
pH Control: The pH of the reaction mixture is critical. While the reaction is typically carried out at a basic pH (around 9.5-10.5), the stability of the derivatives can be pH-dependent.[14][15][16]
Q4: I am seeing unexpected peaks in my chromatogram. What could be the cause?
A4: Extraneous peaks can arise from several sources:
-
Reagent Contamination: The OPA reagent or other solutions may be contaminated. Prepare fresh reagents and use high-purity solvents.
-
Side Reactions: OPA can react with other primary amines present in the sample matrix, such as ammonia.[17] Proper sample preparation and cleanup can help minimize these interferences.
-
Derivative Degradation: The instability of OPA derivatives can lead to the formation of degradation products that may appear as separate peaks.[11] As mentioned previously, controlling the reaction time and automating the process can help.
-
Excess Reagent: A large excess of the derivatizing reagent might result in a significant peak in the chromatogram. Optimizing the reagent concentration can help minimize this.[18]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during OPA derivatization.
| Problem | Potential Cause | Recommended Solution |
| No or very low signal for all amino acids | Incorrect pH of the reaction buffer. | Ensure the borate (B1201080) buffer is at the optimal pH, typically between 9.5 and 10.5.[16] |
| Degraded OPA reagent. | Prepare fresh OPA reagent. OPA solutions are light-sensitive and can oxidize over time.[13][19] | |
| Inactive thiol reagent. | The thiol reagent (e.g., 2-mercaptoethanol) can oxidize. Use fresh reagent. | |
| Low signal for specific amino acids (e.g., Cys, Lys) | Suboptimal reaction conditions for that amino acid. | Optimize reaction time and reagent concentrations. For cysteine, consider oxidation or alkylation protocols.[6][8] |
| Fluorescence quenching. | High concentrations of the derivatized amino acid can lead to self-quenching. Dilute the sample if necessary.[20][21] | |
| Poor peak shape (tailing or fronting) | pH mismatch between the sample and the mobile phase. | Adjust the pH of the final sample solution to be compatible with the mobile phase.[18] |
| Column overload. | Inject a smaller sample volume or dilute the sample. | |
| Poor reproducibility | Inconsistent reaction times. | Automate the derivatization and injection process to ensure precise timing.[10] |
| Temperature fluctuations. | Maintain a consistent temperature for the derivatization reaction. | |
| Unstable derivatives. | Analyze samples immediately after derivatization. Consider using more stable thiol reagents like MPA or NAC.[2][9] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful OPA derivatization.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value/Range | Notes |
| pH | 9.5 - 10.5 | Borate buffer is commonly used.[16][19] |
| Reaction Time | 1 - 3 minutes | Longer times can lead to derivative degradation for some amino acids like glycine (B1666218) and lysine.[10][12][13] |
| Temperature | Room Temperature | The reaction is rapid at ambient temperature.[4] |
| OPA Reagent Excess | 2 - 10 fold molar excess | A sufficient excess drives the reaction to completion.[18] |
Table 2: HPLC Detection Parameters
| Parameter | Wavelength | Notes |
| Fluorescence Excitation | 330 - 350 nm | Maximum excitation is often around 340 nm.[10][13] |
| Fluorescence Emission | 450 - 455 nm | A cutoff filter at 450 nm is common.[10][13] |
| UV Absorbance | ~340 nm | For detection by UV-Vis spectrophotometry.[22][23] |
Experimental Protocols
Standard OPA Derivatization Protocol for Primary Amino Acids
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve the appropriate amount of boric acid in water, adjust pH with NaOH, and bring to the final volume.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh weekly and stored protected from light.[24]
-
-
Derivatization Procedure:
-
Analysis:
-
Inject an aliquot of the derivatized sample directly into the HPLC system.
-
Two-Step Derivatization Protocol for Proline and Hydroxyproline
-
Step 1: Derivatization of Primary Amino Acids with OPA:
-
Follow the standard OPA derivatization procedure as described above to react all primary amines in the sample.
-
-
Step 2: Derivatization of Secondary Amino Acids with FMOC-Cl:
-
Reagent Preparation (FMOC-Cl): Dissolve 5 mg of FMOC-Cl in 1 mL of acetonitrile. Prepare this solution fresh daily.[24]
-
To the OPA-derivatized sample, add the FMOC-Cl reagent.
-
Vortex and allow the reaction to proceed for approximately 2 minutes at room temperature.[24]
-
Add a quenching reagent, such as glycine or another primary amine, to react with the excess FMOC-Cl.
-
-
Analysis:
-
Inject the doubly derivatized sample into the HPLC system. Note that the detection wavelengths for OPA and FMOC derivatives are different (typically 340 nm for OPA and 265 nm for FMOC).[4]
-
Visualizations
References
- 1. Improved high-performance liquid chromatography method for quantitation of proline and hydroxyproline in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Reversed-phase high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen by derivatization with dabsyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization of cysteine and cystine for fluorescence amino acid analysis with the o-phthaldialdehyde/2-mercaptoethanol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatographic determination of urinary cysteine and cystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. jascoinc.com [jascoinc.com]
- 13. interchim.fr [interchim.fr]
- 14. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. interchim.fr [interchim.fr]
- 20. Fluorescence quenching properties and chemiluminescence responses of alpha-ketothiols derivatized with o-phthalaldehyde and primary amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 22. jasco-global.com [jasco-global.com]
- 23. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
Phthalaldehyde vs. Fluorescamine: A Comparative Guide to Primary Amine Detection Sensitivity
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of primary amines is a critical aspect of various analytical workflows, from protein quantification to amino acid analysis. Two of the most widely used derivatizing agents for this purpose are phthalaldehyde (OPA) and fluorescamine (B152294). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal reagent for your specific application.
At a Glance: Key Performance Indicators
| Feature | This compound (OPA) | Fluorescamine |
| Sensitivity | High (picomole range) | High (picomole range) |
| Relative Sensitivity | 5 to 10 times more sensitive than fluorescamine[1][2] | - |
| Limit of Detection (LOD) | Picomole quantities[1][2] | Down to 10 ng of protein[3] |
| Linearity Range (BSA) | 1.5 - 12 pmol | 8 - 500 µg/mL |
| Excitation Wavelength | 330-390 nm (max. 340 nm) | ~390 nm |
| Emission Wavelength | 436-475 nm (max. 455 nm) | ~475 nm |
| Reaction pH | Alkaline (typically pH 9-11.5) | Alkaline (typically pH 8-9) |
| Reaction Time | Rapid (seconds to minutes) | Almost instantaneous |
| Reagent Stability | Aqueous solution is stable for several days at room temperature | Stable for about one week in acetone (B3395972) at room temperature |
| Aqueous Stability | Soluble and stable in aqueous buffers | Rapidly hydrolyzes in water |
| Cost | Considerably less expensive than fluorescamine | More expensive than OPA |
Reaction Mechanisms: A Tale of Two Fluorophores
The derivatization of primary amines by both OPA and fluorescamine results in the formation of highly fluorescent products, a transformation that is key to their detection sensitivity. However, the underlying chemical reactions differ significantly.
This compound (OPA) , in the presence of a thiol such as 2-mercaptoethanol, reacts with a primary amine to form a fluorescent isoindole derivative. This reaction is highly specific for primary amines.
References
A Head-to-Head Comparison: Phthalaldehyde (OPA) vs. Ninhydrin for Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical step in a multitude of applications, from protein characterization to clinical diagnostics. Two of the most established and widely utilized reagents for this purpose are Phthalaldehyde (OPA) and ninhydrin (B49086). This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
Executive Summary
This compound (OPA) and ninhydrin are both effective derivatizing agents that enable the detection and quantification of amino acids. However, they differ significantly in their reaction chemistry, sensitivity, specificity, and procedural workflow. OPA is a fluorogenic reagent that reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole derivative. This method is renowned for its exceptional sensitivity, allowing for detection in the picomole range. In contrast, ninhydrin is a chromogenic reagent that reacts with most amino acids, as well as primary and secondary amines and ammonia (B1221849), to produce a deep purple-colored compound known as Ruhemann's purple, which is quantified by absorbance. While robust and reliable, the ninhydrin method is generally less sensitive than the OPA method, with a detection limit in the nanomole range.
The choice between OPA and ninhydrin is often dictated by the specific requirements of the analysis, including the desired sensitivity, the sample matrix, the available instrumentation, and the need to detect secondary amino acids.
Performance Comparison: this compound vs. Ninhydrin
The following table summarizes the key quantitative performance characteristics of the OPA and ninhydrin methods for amino acid analysis.
| Feature | This compound (OPA) | Ninhydrin |
| Detection Principle | Fluorescence | Colorimetric (Absorbance) |
| Sensitivity | Picomole (pmol) range[1][2][3] | Nanomole (nmol) range[1] |
| Limit of Detection (LOD) | As low as 25 pmoles[4] | Significantly higher than OPA |
| Limit of Quantitation (LOQ) | Approximately 100 pmoles | Higher than OPA |
| Reaction Specificity | Primary amines only | Primary and secondary amines, ammonia |
| Reaction with Proline | No direct reaction | Forms a yellow-colored product |
| Derivative Stability | Formed isoindoles can be unstable | Ruhemann's purple is relatively stable |
| Typical Application | Pre-column derivatization in HPLC | Post-column derivatization in HPLC |
| Instrumentation | Fluorometer or HPLC with fluorescence detector | Spectrophotometer or HPLC with UV-Vis detector |
| Reaction Speed | Rapid, typically 1-2 minutes at room temperature | Slower, requires heating (e.g., 5-20 minutes at 90-100°C) |
Reaction Mechanisms and Experimental Workflows
The distinct chemistries of OPA and ninhydrin dictate their reaction pathways and the overall experimental workflow for amino acid analysis.
This compound (OPA) Reaction Pathway
OPA reacts with the primary amino group of an amino acid in the presence of a thiol, such as 2-mercaptoethanol (B42355) (MET) or 3-mercaptopropionic acid (MPA), to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole. This reaction is rapid and occurs under alkaline conditions.
Figure 1: Reaction of this compound with a primary amino acid.
Ninhydrin Reaction Pathway
The reaction of ninhydrin with an α-amino acid is a more complex, multi-step process. It involves oxidative deamination of the amino acid to release ammonia, carbon dioxide, and an aldehyde. The reduced ninhydrin (hydrindantin) and the released ammonia then react with another molecule of ninhydrin to form the characteristic deep purple chromophore, Ruhemann's purple.
Figure 2: Simplified reaction pathway of Ninhydrin with an amino acid.
General Experimental Workflow
The following diagram illustrates a generalized workflow for amino acid analysis using either OPA or ninhydrin, typically coupled with High-Performance Liquid Chromatography (HPLC).
Figure 3: Generalized workflow for amino acid analysis.
Experimental Protocols
Below are representative experimental protocols for amino acid analysis using OPA and ninhydrin. These should be considered as starting points and may require optimization based on the specific sample and instrumentation.
This compound (OPA) Derivatization Protocol (Pre-column HPLC)
This protocol is adapted for pre-column derivatization followed by reverse-phase HPLC.
-
Reagent Preparation:
-
Borate (B1201080) Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of deionized water and adjust the pH to 10.4 with a concentrated sodium hydroxide (B78521) solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.
-
Amino Acid Standards: Prepare a stock solution of amino acid standards (e.g., 1 mM) in 0.1 M HCl and perform serial dilutions to create a calibration curve.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the amino acid standard or sample with 100 µL of the OPA reagent.
-
Vortex the mixture for 1 minute at room temperature. The reaction is rapid.
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system within 10 minutes of derivatization.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.05 M sodium acetate (B1210297), pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
Ninhydrin Assay Protocol (Spectrophotometric)
This protocol describes a basic spectrophotometric assay for the quantification of total free amino acids.
-
Reagent Preparation:
-
Ninhydrin Reagent (2%): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or acetone.
-
Sodium Acetate Buffer (4 M): Dissolve 54.4 g of sodium acetate in 60 mL of ultrapure water and adjust the volume to 100 mL.
-
Amino Acid Standards: Prepare a stock solution of an amino acid standard (e.g., glycine) in deionized water and create a series of dilutions for a standard curve.
-
-
Assay Procedure:
-
To 1 mL of the amino acid standard or sample in a test tube, add a few drops of the 2% ninhydrin solution.
-
For quantitative analysis, a more precise addition is required, for instance, adding 1 mL of the ninhydrin reagent to 1 mL of the sample.
-
Heat the mixture in a boiling water bath for 5-20 minutes. A deep blue or purple color will develop in the presence of primary amino acids.
-
Cool the test tubes to room temperature.
-
Add 5 mL of a diluent solvent (e.g., a 1:1 mixture of water and n-propanol) and mix well.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer. The absorbance of a blank (containing all reagents except the amino acid) should be subtracted from the sample readings.
-
Conclusion
Both this compound and ninhydrin are powerful tools for amino acid analysis, each with its distinct advantages and limitations. The OPA method offers superior sensitivity, making it the preferred choice for applications involving trace amounts of amino acids. Its compatibility with pre-column derivatization in HPLC allows for high-throughput analysis. However, its inability to react with secondary amino acids and the potential instability of its derivatives are important considerations.
The ninhydrin method, while less sensitive, is a robust and versatile technique that detects a broader range of amino acids, including proline. Its use in post-column derivatization simplifies sample preparation. Ultimately, the selection between OPA and ninhydrin should be based on a careful evaluation of the specific analytical requirements, including sensitivity needs, the types of amino acids to be quantified, and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to HPLC Method Validation: OPA Derivatization vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of primary amines, particularly amino acids and biogenic amines, High-Performance Liquid Chromatography (HPLC) coupled with derivatization is an indispensable technique. The choice of derivatizing agent is a critical decision that significantly impacts method sensitivity, selectivity, and overall robustness. This guide provides an objective comparison of HPLC methods validated using the widely adopted o-Phthalaldehyde (OPA) derivatization against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent hinges on a variety of factors including reaction kinetics, derivative stability, and compatibility with the detection system. OPA is favored for its rapid reaction with primary amines at room temperature, yielding highly fluorescent isoindole derivatives suitable for fluorescence or UV detection. However, the stability of these derivatives can be a significant drawback. The following tables summarize the key performance characteristics and quantitative validation parameters of OPA and its alternatives.
Table 1: Key Performance Characteristics of Common Derivatization Agents
| Feature | o-Phthalaldehyde (OPA) | Dansyl Chloride (Dansyl-Cl) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) |
| Target Analytes | Primary amines | Primary and secondary amines, phenols | Primary and secondary amines |
| Detection Method | Fluorescence, UV | Fluorescence, UV | Fluorescence, UV |
| Derivative Stability | Low (can degrade in less than an hour)[1] | High (derivatives are very stable)[1] | High (stable for up to a week) |
| Reaction Conditions | Rapid reaction at room temperature[1] | Requires alkaline conditions and longer reaction times | Rapid reaction |
| Selectivity | Highly selective for primary amines | Reacts with a broader range of functional groups | Reacts with primary and secondary amines |
| Sensitivity | High[1] | High | High |
Table 2: Quantitative Comparison of HPLC Method Validation Parameters
| Parameter | OPA Derivatization | Alternative 1: 2-hydroxy-1-naphthaldehyde (B42665) (HNA) | Alternative 2: Dansyl Chloride (Dansyl-Cl) | Alternative 3: AccQ-Tag |
| Analyte | Gamma-aminobutyric acid (GABA)[1] | Gamma-aminobutyric acid (GABA) | Biogenic Amines | Amino Acids |
| **Linearity (R²) ** | > 0.999 | > 0.998 | 0.9989–0.9999 | > 0.995 |
| LOD (Limit of Detection) | 0.004 µg/mL | 1 µg/mL | 0.015–0.075 µg/mL | 0.08 pmol (for Phenylalanine) |
| LOQ (Limit of Quantitation) | 0.02 µg/mL | 5 µg/mL | 0.05–0.25 µg/mL | Not specified |
| Accuracy (Recovery %) | Not specified | Not specified | 79.3–110.3% | Not specified |
| Precision (RSD %) | Not specified | Not specified | Intra-day: 0.66–2.69%, Inter-day: 0.91–4.38% | Not specified |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are representative methodologies for OPA derivatization and a common alternative, Dansyl Chloride derivatization.
OPA Derivatization Protocol for Amino Acid Analysis
This protocol describes a typical pre-column derivatization of amino acids using OPA and a thiol, such as 3-mercaptopropionic acid (3-MPA), for HPLC analysis with fluorescence detection.
Reagents:
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.
-
Amino Acid Standards: Prepare a stock solution of amino acid standards in 0.1 M HCl.
Derivatization Procedure:
-
In a reaction vial, mix a specific volume of the sample or standard solution with the OPA reagent. Automated systems often mix the sample and reagent in the autosampler loop just before injection.
-
Allow the reaction to proceed for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.
-
Inject the derivatized sample directly onto the HPLC system.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile (B52724)/Methanol/Water (45:45:10, v/v/v).
-
Gradient: A linear gradient suitable for separating the derivatized amino acids.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
Dansyl Chloride Derivatization Protocol for Biogenic Amines
This protocol outlines a pre-column derivatization method for biogenic amines using Dansyl Chloride.
Reagents:
-
Saturated Sodium Bicarbonate Solution.
-
Dansyl Chloride Solution (10 mg/mL in acetone).
-
Proline Solution (100 mg/mL in water).
-
Biogenic Amine Standards.
Derivatization Procedure:
-
To 1 mL of sample or standard solution, add 200 µL of saturated sodium bicarbonate solution and 400 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Add 100 µL of the proline solution to react with the excess Dansyl Chloride and vortex.
-
After 10 minutes at room temperature, add 1 mL of toluene and vortex for 1 minute.
-
Allow the phases to separate and collect the upper organic phase.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm or a fluorescence detector.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the OPA derivatization reaction and the general workflow for HPLC method validation.
Conclusion
The validation of HPLC methods using Phthalaldehyde (OPA) derivatization offers a sensitive and rapid approach for the quantification of primary amines. Its primary limitation lies in the stability of the resulting derivatives, which necessitates careful control of reaction times and often requires automated derivatization immediately prior to injection.
For analytes that include secondary amines or when higher derivative stability is paramount, alternative reagents such as Dansyl Chloride or AccQ-Tag present viable, albeit sometimes more time-consuming, options. The choice of the most suitable derivatization agent will ultimately depend on the specific analytical requirements, including the nature of the analyte, the required sensitivity and throughput, and the available instrumentation. The data and protocols presented in this guide provide a foundation for making an informed decision and for developing and validating a robust HPLC method tailored to your specific research needs.
References
A Researcher's Guide to Cross-Validation of the Phthalaldehyde (OPA) Assay with Alternative Protein Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of protein concentration is a critical step in workflows ranging from basic research to biopharmaceutical quality control. While numerous protein assays are available, each possesses unique strengths and weaknesses. This guide provides an objective cross-validation of the fluorescent Phthalaldehyde (OPA) assay against two common colorimetric methods: the Bradford and Bicinchoninic Acid (BCA) assays. By presenting comparative performance data and detailed experimental protocols, this guide aims to empower researchers to select the most appropriate method for their specific application.
Principles of Protein Quantification Assays
A foundational understanding of the chemical principles behind each assay is crucial for troubleshooting and data interpretation.
-
This compound (OPA) Assay: This fluorometric method is based on the reaction of OPA with the primary amines of proteins (specifically the N-terminus and the ε-amino group of lysine (B10760008) residues) in the presence of a thiol-containing compound, such as 2-mercaptoethanol.[1] This reaction rapidly forms a highly fluorescent isoindole derivative, which can be measured with an excitation wavelength of approximately 340-360 nm and an emission wavelength of 455-460 nm.[2][3] The resulting fluorescence intensity is directly proportional to the protein concentration.
-
Bradford Assay: This colorimetric assay utilizes the dye Coomassie Brilliant Blue G-250. In an acidic solution, the dye exists in a reddish-brown cationic form with an absorbance maximum at 465 nm.[4] When the dye binds to proteins, primarily through interactions with arginine, lysine, and other basic and aromatic amino acid residues, it is stabilized in its blue anionic form, shifting the absorbance maximum to 595 nm.[5][6] The increase in absorbance at 595 nm is proportional to the amount of protein.
-
Bicinchoninic Acid (BCA) Assay: This widely used colorimetric method involves a two-step reaction. First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺) in what is known as the biuret (B89757) reaction.[7] In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion, forming an intense purple-colored complex that exhibits a strong absorbance at 562 nm.[7][8] The color intensity is proportional to the protein concentration.
Performance Comparison
The choice of a protein assay is often dictated by its sensitivity, linear range, and compatibility with substances commonly found in protein samples. The OPA assay offers distinct advantages in sensitivity and compatibility, particularly with detergents and reducing agents that interfere with copper-based and dye-binding assays.
| Parameter | This compound (OPA) Assay | Bradford Assay | Bicinchoninic Acid (BCA) Assay |
| Principle | Fluorometric (Reaction with primary amines) | Colorimetric (Coomassie dye-binding) | Colorimetric (Cu²⁺ reduction & BCA chelation) |
| Detection Wavelength | Ex/Em: ~340/455 nm[3] | 595 nm[4] | 562 nm[8] |
| Linear Range (BSA) | 0.1 - 50 µg/mL (High Sensitivity)[3]25 - 500 µg/mL (Standard)[9] | 1 - 20 µg/mL (Micro Assay)100 - 2000 µg/mL (Standard)[8] | 25 - 2000 µg/mL[8] |
| Sensitivity (LOD) | High (~0.3 µg/mL)[10] | High (~1 µg/mL)[5] | Moderate (~25 µg/mL)[8] |
| Assay Time | ~5-15 minutes[9] | ~10-15 minutes[5] | 30-120 minutes[8] |
| Protein-Protein Variation | Moderate (Depends on lysine content)[2] | High (Depends on basic/aromatic residues)[6] | Low (Based on peptide backbone)[11] |
| Detergent Compatibility | Good .[3] Generally compatible. | Poor .[7] Interferes with dye binding. | Good .[8] Compatible with most detergents up to 5%. |
| Reducing Agent (DTT, β-ME) Compatibility | Good .[3] Generally compatible. | Excellent .[5] Compatible. | Poor .[8] Interferes with copper reduction. |
| Primary Amine Buffer (e.g., Tris) Compatibility | Poor .[10] Interferes directly with the assay. | Good . Generally compatible. | Good . Generally compatible. |
Experimental Protocols
The following are generalized microplate protocols for each assay. Researchers should optimize these protocols for their specific needs and always include a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin, BSA).
This compound (OPA) Assay Protocol (Microplate)
-
Reagent Preparation: Prepare the OPA working reagent by mixing the OPA reagent and the thiol-containing solution according to the manufacturer's instructions. This solution should be prepared fresh.
-
Standard Preparation: Prepare a dilution series of a known protein standard (e.g., BSA) in a buffer that does not contain primary amines (e.g., PBS). Typical concentrations range from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay using the same buffer as the standards.
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into individual wells of a black 96-well microplate.
-
Add 200 µL of the OPA working reagent to each well.
-
Incubate the plate at room temperature for 5-10 minutes in the dark.[9]
-
-
Measurement: Read the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
-
Analysis: Subtract the fluorescence of the blank (buffer only) from all readings. Plot the fluorescence of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from this curve.
Bradford Assay Protocol (Microplate)
-
Reagent Preparation: Prepare or use a commercially available Bradford dye reagent. Allow it to come to room temperature.
-
Standard Preparation: Prepare a dilution series of a known protein standard (e.g., BSA) in a compatible buffer. Typical concentrations range from 125 µg/mL to 1500 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.
-
Assay Procedure:
-
Pipette 10 µL of each standard and unknown sample into individual wells of a clear 96-well microplate.
-
Add 200 µL of the Bradford dye reagent to each well and mix by pipetting.
-
Incubate the plate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.
-
-
Measurement: Read the absorbance at 595 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from this curve.
Bicinchoninic Acid (BCA) Assay Protocol (Microplate)
-
Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and BCA Reagent B, typically at a 50:1 ratio. The solution will turn green.
-
Standard Preparation: Prepare a dilution series of a known protein standard (e.g., BSA). Typical concentrations range from 25 µg/mL to 2000 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into individual wells of a clear 96-well microplate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Cover the plate and incubate at 37°C for 30 minutes or at 60°C for a more rapid reaction.
-
-
Measurement: Cool the plate to room temperature and read the absorbance at 562 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from this curve.
Visualizing the Chemistry and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying chemical reactions and experimental processes.
Caption: Chemical principle of the this compound (OPA) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? [synapse.patsnap.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Quantification Methods: BCA vs. Bradford - MetwareBio [metwarebio.com]
- 8. opentrons.com [opentrons.com]
- 9. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anaspec.com [anaspec.com]
- 11. researchgate.net [researchgate.net]
Phthalaldehyde vs. Dansyl Chloride: A Comparative Guide for Peptide and Amino Acid Analysis
For researchers, scientists, and drug development professionals seeking optimal methods for peptide and amino acid quantification, the choice of derivatization agent is critical. This guide provides a detailed comparison of two commonly used pre-column derivatization reagents, o-phthalaldehyde (OPA) and dansyl chloride, highlighting the significant advantages of OPA in terms of speed, automation compatibility, and low background interference.
While both reagents effectively render amino acids detectable by fluorescence or UV absorbance, their underlying chemistries, reaction kinetics, and procedural requirements differ substantially. This guide presents experimental data and protocols to facilitate an informed decision for your analytical needs.
Performance Comparison at a Glance
A summary of key performance characteristics reveals the practical advantages of o-phthalaldehyde for high-throughput and sensitive analysis.
| Feature | o-Phthalaldehyde (OPA) | Dansyl Chloride |
| Reaction Speed | Very fast (< 1 to 5 minutes) at room temperature. | Slow (30 to 90 minutes) and often requires elevated temperatures (e.g., 38-70°C).[1][2][3] |
| Reactivity | Reacts with primary amines only.[4] | Reacts with both primary and secondary amines.[2][3][5] |
| Derivative Stability | Derivatives can be unstable, requiring automated or rapid analysis.[6][7] | Derivatives are stable.[4][5] |
| Byproducts | Reagent itself is not fluorescent, minimizing background.[8] | Unreacted dansyl chloride can hydrolyze to fluorescent dansyl acid, increasing background.[1] |
| Automation | Ideally suited for automated pre-column derivatization due to rapid reaction time.[9][10][11] | Less suitable for rapid automation due to long incubation times and heat requirements. |
| Sensitivity | High, with detection in the low picomole to femtomole range.[12][13] | High, with detection in the picomole range.[5] |
Delving into the Chemistry: Reaction Mechanisms
The derivatization reactions of OPA and dansyl chloride with amino acids proceed via different mechanisms, influencing their specificity and the properties of the resulting products.
o-Phthalaldehyde (OPA) Derivatization
OPA reacts with the primary amine of an amino acid in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) under alkaline conditions (pH 9.5-10.5).[9][14] This rapid reaction forms a highly fluorescent isoindole derivative.[14][15]
Dansyl Chloride Derivatization
Dansyl chloride reacts with the unprotonated primary or secondary amino group of an amino acid in an alkaline environment (pH 9.5-10.5).[5] The sulfonyl chloride group is highly electrophilic and is attacked by the nucleophilic amino group, forming a stable, fluorescent N-dansyl-sulfonamide derivative.[5]
Experimental Protocols
Detailed methodologies for derivatization using both OPA and dansyl chloride are provided below. These protocols are generalized and may require optimization for specific applications.
OPA Derivatization for HPLC Analysis
This protocol is adapted for automated pre-column derivatization, which is ideal for OPA due to the limited stability of its derivatives.[9][10]
Materials:
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA) or 2-Mercaptoethanol (MCE)
-
Borate (B1201080) buffer (0.2 M, pH 10.4)
-
Methanol or Ethanol
-
Amino acid standards or sample
-
HPLC system with fluorescence detector
Procedure:
-
Reagent Preparation:
-
Automated Derivatization:
-
Injection:
-
Inject a small volume (e.g., 1 µL) of the reaction mixture directly into the HPLC system.[9]
-
Dansyl Chloride Derivatization for HPLC Analysis
This protocol involves a longer incubation at an elevated temperature.
Materials:
-
Dansyl chloride
-
Acetonitrile
-
Sodium bicarbonate buffer (0.2 M, pH 9.7)
-
Quenching solution (e.g., 10% ammonium (B1175870) hydroxide (B78521) or formic acid)
-
Amino acid standards or sample
-
HPLC system with fluorescence or UV detector
Procedure:
-
Sample Preparation: Adjust the pH of the amino acid sample/standard to 9.7 with sodium bicarbonate buffer.[2]
-
Reagent Preparation: Prepare a 1% (w/v) dansyl chloride solution in acetonitrile.[2]
-
Derivatization:
-
Quenching: Add the quenching solution to consume excess dansyl chloride.[5]
-
Injection: Dilute the sample with a suitable buffer and inject it into the HPLC system.[5]
Conclusion
For modern analytical laboratories focused on peptide and amino acid analysis, o-phthalaldehyde (OPA) presents clear advantages over dansyl chloride . Its remarkably fast reaction time at room temperature makes it highly amenable to automation, significantly increasing sample throughput. Furthermore, the non-fluorescent nature of the OPA reagent itself leads to lower background signals and potentially higher sensitivity. While the instability of OPA derivatives necessitates a more streamlined and often automated workflow, this is a manageable trade-off for the substantial gains in speed and efficiency.
Dansyl chloride remains a viable option, particularly when the analysis of secondary amines like proline is required or when the stability of the derivatized product is paramount for manual or delayed analyses. However, its slow reaction kinetics and the need for elevated temperatures make it less suitable for high-throughput applications. Ultimately, the choice of reagent will depend on the specific requirements of the assay, but for rapid, sensitive, and automated analyses, OPA is the superior choice.
References
- 1. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. agilent.com [agilent.com]
- 12. jascoinc.com [jascoinc.com]
- 13. O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Thiol Reagents for OPA Derivatization in Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The derivatization of primary amines with ortho-phthalaldehyde (OPA) is a cornerstone technique in analytical chemistry, prized for its ability to render amino acids and other primary amine-containing molecules detectable by fluorescence and UV spectroscopy. This method's efficacy hinges on the presence of a thiol reagent, which acts as a nucleophile to facilitate the formation of a highly fluorescent isoindole derivative. The choice of thiol reagent is critical, as it significantly influences the reaction's kinetics, the stability of the resulting derivative, and the overall sensitivity of the assay. This guide provides a comparative analysis of commonly used thiol reagents, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific analytical needs.
Performance Comparison of Common Thiol Reagents
The selection of a thiol reagent for OPA derivatization impacts several key performance indicators of the analytical method. The following table summarizes the quantitative data and characteristics of frequently used thiol reagents.
| Thiol Reagent | Abbreviation | Derivative Stability | Relative Fluorescence Intensity | Optimal pH | Key Characteristics & Considerations |
| 2-Mercaptoethanol | 2-ME, MCE | Low (derivatives can be unstable)[1][2] | High | ~10.4[1] | Historically the most common reagent; derivatives are known for their instability, requiring strict control over reaction and injection times[1]. |
| 3-Mercaptopropionic Acid | 3-MPA, MPA | Moderate to High (more stable than 2-ME derivatives)[1] | High | ~9.9-10.2 | Forms more stable and hydrophobic derivatives compared to 2-ME, which can improve separation in reversed-phase HPLC. |
| N-Acetyl-L-cysteine | NAC | High (derivatives are notably stable) | High | ~9.9-10.4 | Offers excellent derivative stability, reducing the need for precise timing of analysis after derivatization. As a chiral thiol, it can be used for the enantiomeric separation of amino acids. |
| Ethanethiol | ET | High (derivatives are very stable) | Very High | ~9.9 | OPA-ET derivatives have been reported to exhibit the highest fluorescence and stability among commonly compared thiols. |
| N,N-dimethyl-l-cysteine | DiCys | High | High | ~8 | A chiral thiol that demonstrates excellent performance in chiral separation, fluorescence intensity, and ionization efficiency for LC-MS applications. |
| Isobutyryl-l-cysteine | IBLC | High | High | ~8 | Another chiral thiol with strong performance in chiral separations and good ionization efficiency, comparable to DiCys. |
Signaling Pathways and Experimental Workflows
To visually represent the chemical and procedural aspects of OPA derivatization, the following diagrams have been generated.
References
Accuracy and precision of the Phthalaldehyde assay for amino acid quantification
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of experimental work. The o-Phthalaldehyde (OPA) assay is a widely adopted method known for its sensitivity and speed. This guide provides an objective comparison of the OPA assay with other common techniques, namely the Ninhydrin (B49086) and AccQ-Tag methods, supported by experimental data to inform your choice of the most suitable assay for your research needs.
The selection of an amino acid quantification method hinges on various factors, including the required sensitivity, the sample matrix, throughput needs, and the specific amino acids of interest. While the OPA assay offers significant advantages in many scenarios, a thorough understanding of its performance in relation to alternatives is essential for robust and reliable results.
Performance Characteristics at a Glance
The following table summarizes the key performance indicators for the OPA, Ninhydrin, and AccQ-Tag assays, providing a clear comparison of their accuracy, precision, sensitivity, and other relevant features.
| Feature | OPA Assay | Ninhydrin Assay | AccQ-Tag™ (UPLC) |
| Principle | Fluorometric detection of isoindole derivatives formed from the reaction of OPA with primary amines in the presence of a thiol. | Colorimetric detection of "Ruhemann's purple" formed from the reaction of Ninhydrin with primary and secondary amino acids. | Fluorometric detection of stable derivatives formed by reacting amino acids with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). |
| Accuracy (Recovery) | Generally high, with reported accuracies of 87-100%.[1] | Good, but can be affected by interfering substances. | High, though some studies suggest potential for underestimation depending on hydrolysis methods.[2] |
| Precision (%RSD) | Excellent, with intra-day and inter-day RSDs typically below 5%.[3] | Good, but can be lower than HPLC-based methods. | Excellent, with RSDs for retention time and peak area often below 2%. |
| Limit of Detection (LOD) | High sensitivity, with detection limits in the picomole to femtomole range.[4][5] | Lower sensitivity compared to OPA, typically in the nanomole range.[4] | High sensitivity, with detection limits in the femtomole to picomole range. |
| Linearity | Excellent linearity over a broad concentration range, with R² values typically >0.99.[1] | Good linearity, but may have a narrower dynamic range compared to OPA. | Excellent linearity over a wide dynamic range. |
| Throughput | High-throughput compatible, especially with microplate formats.[6] | Moderate throughput, can be adapted to microplates but often requires heating steps. | High-throughput with automated systems. |
| Amino Acid Coverage | Reacts with primary amines only; does not detect secondary amino acids like proline and hydroxyproline.[5] | Reacts with both primary and secondary amino acids. | Derivatizes both primary and secondary amino acids.[7] |
| Interferences | Primary amine-containing buffers (e.g., Tris, glycine) interfere. Less susceptible to detergents and reducing agents.[8] | Ammonia and other primary amines can interfere, potentially leading to overestimation.[9] | Less prone to interference from sample matrix components compared to colorimetric methods. |
Experimental Protocols
Detailed methodologies for the OPA, Ninhydrin, and AccQ-Tag assays are provided below to facilitate replication and comparison.
OPA Assay Protocol (Microplate Format)
This protocol describes a typical OPA assay for the quantification of amino acids in a 96-well microplate format.
Reagents:
-
OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol. Add 9 mL of 0.4 M borate (B1201080) buffer (pH 10.2) and 100 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.[5]
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.[5]
-
Amino Acid Standards: Prepare a stock solution of amino acid standards in 0.1 M HCl.
Procedure:
-
Prepare a series of amino acid standards by diluting the stock solution in the same buffer as the samples.
-
Pipette 20 µL of each standard and sample into individual wells of a black 96-well microplate.
-
Add 200 µL of the freshly prepared OPA reagent to each well.
-
Incubate the plate at room temperature for 2 minutes with gentle shaking, protected from light.[6]
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 330-390 nm and an emission wavelength of 436-475 nm.[8]
-
Construct a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
Ninhydrin Assay Protocol
This protocol outlines a general procedure for the colorimetric quantification of amino acids using the Ninhydrin reagent.
Reagents:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[10]
-
Standard Solution: Prepare a 1% protein or amino acid standard solution.[10]
Procedure:
-
In separate test tubes, add 1 mL of the standard solution and 1 mL of the sample solution.
-
Add a few drops of the Ninhydrin reagent to each tube.
-
Place the test tubes in a boiling water bath for 5 minutes.[10]
-
Allow the tubes to cool to room temperature.
-
Observe the formation of a purple color.
-
Measure the absorbance of the solutions at 570 nm (440 nm for proline) using a spectrophotometer.[10]
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Calculate the concentration of the unknown samples based on the standard curve.
AccQ-Tag™ Ultra Derivatization Protocol
This protocol is based on the Waters AccQ-Tag™ Ultra Chemistry for the derivatization of amino acids prior to UPLC analysis.
Reagents (from AccQ-Tag™ Ultra Derivatization Kit):
-
AccQ-Tag™ Ultra Borate Buffer
-
AccQ-Tag™ Ultra Reagent Powder (AQC)
-
AccQ-Tag™ Ultra Reagent Diluent
Procedure:
-
Reconstitute the AccQ-Tag Ultra Reagent powder with the AccQ-Tag Ultra Reagent Diluent.
-
In a sample vial, mix 10 µL of the amino acid standard or sample with 70 µL of AccQ-Tag Ultra Borate Buffer.
-
Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent to the vial.
-
Vortex the mixture immediately for 30-60 seconds.
-
Heat the vial at 55°C for 10 minutes.[11]
-
The derivatized sample is now ready for injection into the UPLC system for separation and quantification.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and their relationships, the following diagrams are provided.
References
- 1. Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anyone ever used Accq Tag for amino acid analysis? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. static.igem.org [static.igem.org]
- 10. microbenotes.com [microbenotes.com]
- 11. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
A Comparative Guide to Phthalaldehyde-Based Analytical Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines, such as amino acids and biogenic amines, is a critical aspect of various analytical workflows. Phthalaldehyde-based derivatization, particularly with o-phthalaldehyde (OPA), followed by high-performance liquid chromatography (HPLC) with fluorescence or UV detection, is a widely adopted strategy due to its high sensitivity and rapid reaction kinetics. This guide provides an objective comparison of this compound-based analytical methods, supported by experimental data, to aid in method selection and optimization.
Performance Comparison of OPA-Based Derivatization Methods
The selection of an analytical method hinges on its performance characteristics. While direct inter-laboratory comparison studies for OPA-based methods are not extensively published, numerous single-laboratory validation studies provide robust data on their reliability and sensitivity. The following tables summarize key performance parameters from various studies on the analysis of amino acids and biogenic amines using OPA derivatization.
Amino Acid Analysis
O-phthalaldehyde reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive detection. The combination of OPA with 9-fluorenylmethyl chloroformate (FMOC) allows for the analysis of both primary and secondary amino acids.[1]
| Parameter | OPA/3-MPA Derivatization[2] | OPA/FMOC Derivatization[1] | OPA Derivatization (Automated)[3] |
| Analytes | 18 primary amino acids | Primary and secondary amino acids | Protein-derived amino acids |
| Linearity (r²) | 0.996 - 0.999 | Not explicitly stated, but method is described as accurate and reproducible | >0.99 for most analytes |
| Precision (RSD) | 0.09% - 0.48% (retention time), 1.2% - 4.9% (peak area) | High degree of reproducibility reported | < 4% for most amino acids in plasma[4] |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified |
| Limit of Quantification (LOQ) | 25 µmol/L (lower limit of linearity) | Not specified | Not specified |
| Recovery (%) | Not specified | Not specified | Not specified |
Biogenic Amine Analysis
The analysis of biogenic amines is crucial for food safety and quality assessment. OPA-based methods offer a sensitive means for their quantification.[5]
| Parameter | OPA Derivatization (CE-LIF)[6] | OPA Derivatization (HPLC-FLD)[7] |
| Analytes | 8 biogenic amines | 15 amino acids and 7 alkyl amines |
| Linearity (r²) | Not specified | ≥0.99 |
| Precision (RSD) | Not specified | < 0.30% (retention time), < 2.35% (peak area) |
| Limit of Detection (LOD) | 0.250 µM (LIF detection) | 0.13 pM - 0.37 pM (amino acids), 0.9 ng - 7.2 ng (alkyl amines) |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Recovery (%) | Not specified | 70% - 109% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable results. Below are methodologies for OPA-based derivatization of amino acids and biogenic amines.
Protocol 1: Pre-column Derivatization of Amino Acids with OPA and 3-Mercaptopropionic Acid (3-MPA)[2]
This protocol is a standard method for the pre-column derivatization of primary amino acids.
Reagents:
-
Derivatization Reagent: A solution containing o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA).
-
Mobile Phase A: 10 mmol/L phosphate (B84403) buffer (pH 7.2) containing 0.3% tetrahydrofuran (B95107) (THF).
-
Mobile Phase B: A mixture of phosphate buffer, methanol, and acetonitrile (B52724) (50:35:15).
-
Amino Acid Standards: A standard solution containing 18 amino acids.
Procedure:
-
A manual pre-column derivatization procedure is performed by mixing the amino acid sample or standard with the OPA/3-MPA derivatization reagent.
-
The reaction is allowed to proceed for a set time.
-
The derivatized sample is then injected into the HPLC system.
-
Separation is achieved on a 5 µm particle-size ODS column using a single linear gradient of Mobile Phase A and B.
-
Detection is performed using a UV detector at 340 nm.
Protocol 2: Automated Online Derivatization of Amino Acids with OPA and FMOC[1]
This method allows for the rapid and reproducible analysis of both primary and secondary amino acids.
Reagents:
-
OPA Reagent: o-phthalaldehyde with 3-mercaptopropionic acid (3-MPA).
-
FMOC Reagent: 9-fluorenylmethyl chloroformate.
-
Borate (B1201080) Buffer: pH 10.2.
Procedure:
-
The derivatization process is automated using an HPLC autosampler.
-
Primary amino acids are first reacted with the OPA/3-MPA reagent in the borate buffer.
-
Secondary amino acids, which do not react with OPA, are then derivatized with the FMOC reagent.
-
The reaction mixture is directly injected onto the HPLC column.
-
The derivatization is complete at room temperature.
Protocol 3: Online Derivatization of Amino Acids and Alkyl Amines with OPA[7]
This protocol describes an online derivatization for the simultaneous analysis of amino acids and alkyl amines in aerosol samples.
Reagents:
-
Borate Buffer: 0.1 M Na₂B₄O₇∙10H₂O buffer at pH 10.2.
-
Derivatization Reagent: 5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer.
-
Injection Diluent: 1 M acetic acid.
Procedure:
-
The derivatization reaction is performed online in the HPLC autosampler.
-
The aerosol sample is mixed with the borate buffer and the derivatization reagent.
-
The reaction mixture is then mixed with the injection diluent (acetic acid) at room temperature.
-
After derivatization, the mixture is injected into the column.
-
The entire process, including needle washing, takes approximately 5 minutes.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the chemical reaction of OPA with primary amines and a typical experimental workflow.
OPA Derivatization Reaction Pathway
General Experimental Workflow
References
- 1. agilent.com [agilent.com]
- 2. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization, stabilization and detection of biogenic amines by cyclodextrin-modified capillary electrophoresis-laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the linearity and detection limits of OPA derivatization
A Comparative Guide to OPA Derivatization for Amino Acid Analysis
An evaluation of the linearity, detection limits, and performance of o-phthalaldehyde (OPA) derivatization against common alternatives for quantitative amino acid analysis.
The accurate quantification of amino acids is critical in various research fields, from proteomics and clinical diagnostics to food science. Pre-column derivatization with o-phthalaldehyde (OPA) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method due to its speed, simplicity, and high sensitivity. This guide provides an objective comparison of OPA derivatization with other common techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.
Performance Comparison of Derivatization Reagents
OPA is prized for its rapid reaction with primary amines in the presence of a thiol, forming highly fluorescent isoindole derivatives that are readily detectable.[1] This reaction's primary advantages include its simplicity and the high sensitivity it affords.[2] However, the stability of the derivatives can be a concern, and OPA does not react with secondary amines like proline without an additional oxidation step. The following table summarizes the key performance characteristics of OPA compared to other popular derivatization reagents.
| Derivatization Reagent | Detection Method | Linearity (Concentration Range) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| OPA (o-phthalaldehyde) | Fluorescence (Ex: ~340-350 nm, Em: ~450-455 nm)[1][3] | 0.1 µM - 10 µM[4] | 20 pM/L to 100-200 fmol[1][4] | High sensitivity, rapid reaction at room temperature, low reagent cost. | Derivatives can be unstable, does not react with secondary amines (e.g., proline). |
| Ninhydrin (B49086) | Colorimetric (570 nm) | - | 50–200 pmol[5] | Reacts with both primary and secondary amines, well-established method. | Lower sensitivity than OPA[6], requires heating, post-column derivatization is common. |
| Fluorescamine | Fluorescence (Ex: ~390 nm, Em: ~475 nm) | - | 50–200 pmol[5] | Rapid reaction, stable reagent. | Reagent is hydrolyzed by water, less sensitive than OPA for some amino acids.[5] |
| FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) | Fluorescence (Ex: ~266 nm, Em: ~305 nm)[7] | 0.05 µM - 50 µM[7] | ~0.05 µM[7] | Reacts with both primary and secondary amines, stable derivatives. | Slower reaction time, byproducts can interfere with chromatography. |
Visualizing the Workflow and Reagent Comparison
To better understand the derivatization process and the relationships between these reagents, the following diagrams illustrate a typical experimental workflow and a comparison of their core properties.
Caption: A typical workflow for amino acid analysis using pre-column OPA derivatization.
Caption: Comparison of properties for common amino acid derivatization reagents.
Experimental Protocols
Protocol for OPA Derivatization
This protocol describes a typical pre-column derivatization procedure for analyzing amino acids in a sample like a protein hydrolysate.
1. Reagent Preparation:
-
Borate (B1201080) Buffer (0.1 M, pH 10.4): Dissolve sodium tetraborate (B1243019) decahydrate (B1171855) in HPLC-grade water and adjust the pH to 10.4 with 5 M NaOH.[8] This solution is typically stable for about one week.[8]
-
Thiol Solution: A thiol, such as 2-mercaptoethanol (B42355) (MCE) or 3-mercaptopropionic acid (MPA), is required for the reaction.[1]
-
OPA Stock Solution: Dissolve 11 mg of o-phthalaldehyde in 250 µL of absolute ethanol.[8] This solution should be protected from light.
-
Working Derivatization Reagent: A common preparation involves combining the OPA stock solution with the thiol and diluting it in the borate buffer. For example, combine 250 µL of the OPA/ethanol solution, 250 µL of 1 M sodium sulfite (B76179) (as the thiol), and 4.5 mL of 0.1 M borate buffer (pH 10.4).[8] This working solution should be prepared fresh daily for optimal performance.
2. Derivatization Procedure:
-
Combine the amino acid standard or sample with the borate buffer in a clean vial. A typical ratio might be 9 µL of sample to 2 µL of borate buffer.[8]
-
Add a small volume of the OPA working solution (e.g., 0.5 µL) to the sample mixture.[8]
-
Mix thoroughly using a pipette or by vortexing for approximately one minute.
-
Allow the reaction to proceed at room temperature in the dark. The reaction is very rapid, often completing in under two minutes.
-
(Optional) The reaction can be stopped by adding a small amount of acid, such as 5% acetic acid, which can help stabilize the derivatives.
-
Inject the derivatized sample into the HPLC system for analysis.
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is common, using a buffer (e.g., citrate (B86180) or triethylamine (B128534) acetate) as mobile phase A and an organic solvent like acetonitrile (B52724) as mobile phase B.[3][9]
-
Detection: A fluorescence detector is set to an excitation wavelength of approximately 345-350 nm and an emission wavelength of 450-455 nm.[1][3]
Alternative Methodologies
-
Ninhydrin: Typically used in post-column derivatization, where the column effluent is mixed with the ninhydrin reagent and passed through a heating coil to facilitate the color-forming reaction before reaching a UV-Vis detector.
-
Fluorescamine: Used in pre- or post-column derivatization. The reaction is nearly instantaneous at room temperature in an aqueous alkaline buffer. The reagent itself is not fluorescent, and excess reagent is rapidly hydrolyzed, reducing background interference.[5]
-
FMOC-Cl: This reagent is used for pre-column derivatization and reacts with both primary and secondary amines to form stable, fluorescent derivatives. The reaction often requires a longer time (several minutes) compared to OPA. The resulting derivatives are detected at different wavelengths (Ex: 266 nm, Em: 305 nm).[7]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. researchgate.net [researchgate.net]
- 3. jascoinc.com [jascoinc.com]
- 4. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anaspec.com [anaspec.com]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Phthalaldehyde (OPA) in Proteomics: A Critical Appraisal of a Veteran Derivatization Agent
For researchers, scientists, and drug development professionals navigating the complexities of amino acid analysis, the choice of derivatization agent is a critical decision that profoundly impacts experimental outcomes. Among the established methods, o-Phthalaldehyde (OPA) has long been a cornerstone for the sensitive detection of primary amino acids. This guide provides a critical appraisal of OPA, objectively comparing its performance against other common derivatization agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research needs.
Phthalaldehyde is a highly effective derivatization agent for amino acids, reacting readily with primary amino groups in the presence of a thiol to form intensely fluorescent isoindole derivatives.[1][2] This reaction is rapid, typically completing within a minute at room temperature, and offers high sensitivity, allowing for detection in the low picomole to femtomole range.[3][4] However, the utility of OPA is not without its limitations. The derivatized products can be unstable, and OPA does not react with secondary amines, such as proline and hydroxyproline, a significant drawback for comprehensive amino acid profiling.
Performance Characteristics: OPA vs. Alternatives
The selection of a derivatization agent is a trade-off between sensitivity, stability, breadth of reactivity, and ease of use. Here, we compare OPA with other widely used derivatization agents in proteomics.
| Feature | This compound (OPA) | Ninhydrin | Fluorescamine | 9-fluorenylmethyl chloroformate (FMOC-Cl) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) |
| Reaction Principle | Forms a fluorescent isoindole derivative with primary amines in the presence of a thiol. | Reacts with primary and secondary amino acids to form a colored product (Ruhemann's purple). | Reacts with primary amines to form a fluorescent product. | Reacts with both primary and secondary amines to form a fluorescent derivative. | Reacts with primary and secondary amino acids to form a stable, fluorescent derivative. |
| Selectivity | Highly selective for primary amines. | Reacts with both primary and secondary amines. | Selective for primary amines. | Reacts with both primary and secondary amines. | Reacts with both primary and secondary amines. |
| Sensitivity | High (picomole to femtomole range). | Lower than fluorescent methods (nanomole range). | High, but reported to be about five-fold less sensitive than OPA for tryptic peptides. | High. | High. |
| Derivative Stability | Derivatives can be unstable. | Stable colored product. | Derivatives are stable. | Derivatives are stable. | Derivatives are stable. |
| Reaction Speed | Very rapid (seconds to minutes). | Slow (requires heating). | Rapid. | Rapid. | Rapid. |
| Interferences | Reagent itself is non-fluorescent, minimizing background. | Ammonia can interfere. | Hydrolysis of the reagent can cause background fluorescence. | Hydrolysis product (FMOC-OH) can interfere. | Hydrolysis by-products can interfere. |
| Detection Method | Fluorescence (Ex: ~340 nm, Em: ~450 nm) or UV absorbance (~338 nm). | Colorimetric (570 nm). | Fluorescence. | Fluorescence or UV absorbance. | Fluorescence or UV absorbance. |
Experimental Protocols
Detailed and reproducible methodologies are paramount in proteomics research. Below are representative protocols for derivatization using OPA and its common alternative, FMOC-Cl, often used in conjunction to analyze both primary and secondary amino acids.
Protocol 1: Pre-column Derivatization with OPA/3-Mercaptopropionic Acid (3-MPA)
This protocol is a standard method for the derivatization of primary amino acids for HPLC analysis.
Reagents:
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated sodium hydroxide (B78521) solution.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 ml of methanol. Add 9 ml of the 0.4 M borate buffer and 100 µl of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.
-
Amino Acid Standards: Prepare a stock solution of amino acid standards in 0.1 M HCl.
Procedure:
-
To 50 µL of the amino acid sample or standard, add 50 µL of the OPA reagent.
-
Mix thoroughly by vortexing for 1 minute.
-
The reaction is complete within minutes at room temperature.
-
Inject an appropriate volume of the mixture onto the HPLC system.
Protocol 2: Automated Pre-column Derivatization with OPA and FMOC-Cl
This automated method allows for the derivatization of both primary and secondary amino acids.
Reagents:
-
Borate Buffer (as above)
-
OPA Reagent (as above)
-
FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 ml of acetonitrile.
Automated Autosampler Program:
-
Draw 12.5 µL of Borate Buffer.
-
Draw 5.0 µL of sample.
-
Mix in air (e.g., 5 times at maximum speed).
-
Wait for 0.2 minutes.
-
Draw 2.5 µL of OPA reagent.
-
Mix in air (e.g., 10 times at maximum speed).
-
Draw 5.0 µL of FMOC reagent.
-
Mix in air (e.g., 10 times at maximum speed).
-
Inject the final mixture.
Visualizing the Workflow and Reaction
To better illustrate the processes involved, the following diagrams outline the OPA derivatization workflow and the fundamental reaction mechanism.
Caption: Workflow for amino acid analysis using OPA derivatization.
Caption: Simplified reaction of OPA with a primary amino acid and a thiol.
Concluding Remarks
This compound remains a valuable and widely used derivatization agent in proteomics, particularly for applications requiring high sensitivity for primary amino acids. Its rapid reaction kinetics and the non-fluorescent nature of the reagent itself are significant advantages. However, the instability of its derivatives and its inability to react with secondary amines are critical limitations that researchers must consider. For comprehensive amino acid analysis, co-derivatization with agents like FMOC-Cl is often necessary. The choice of derivatization strategy should be guided by the specific amino acids of interest, the required sensitivity, and the available analytical instrumentation. As the field of proteomics continues to evolve, a thorough understanding of the strengths and weaknesses of established methods like OPA derivatization is essential for robust and reliable protein and peptide characterization.
References
Safety Operating Guide
Navigating the Safe Disposal of Phthalaldehyde in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents such as ortho-phthalaldehyde (OPA) are critical for maintaining a safe and compliant laboratory environment. Adherence to established safety protocols is paramount to protect both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of phthalaldehyde.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes nitrile gloves, safety goggles with side shields, and a lab coat. All handling of OPA solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. A Safety Data Sheet (SDS) for OPA must be readily available at the point of use for detailed information on handling, storage, and emergency procedures.[1]
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of used or expired OPA solutions is through chemical neutralization, which renders the solution non-hazardous.[2] Glycine-based neutralizers are commonly used for this purpose.
Step 1: Waste Segregation and Identification
All materials contaminated with OPA, including used solutions and empty containers, should be treated as hazardous waste.[3] It is crucial to segregate OPA waste from other chemical waste streams to prevent potentially hazardous reactions.[3]
Step 2: Containerization and Labeling
Collect OPA waste in a designated, leak-proof, and chemically compatible container.[3] The container must be kept securely closed when not in use and should be clearly labeled with "Hazardous Waste," the full chemical name "ortho-phthalaldehyde," and the appropriate hazard pictograms.
Step 3: Chemical Neutralization
For drain disposal, OPA solutions must first be neutralized. Glycine-based neutralizers, such as Glute-Out, are effective for this purpose.
-
Determine the quantity of neutralizer needed: The amount of glycine-based neutralizer required depends on the volume of the OPA solution to be disposed of.
-
Add the neutralizer: Add the specified amount of the neutralizer to the container with the OPA solution.
-
Allow for adequate reaction time: Wait for a minimum of one hour for the neutralization to complete. A color change from yellow-orange to green-brown typically indicates that the OPA has been deactivated.
Step 4: Drain Disposal
After successful neutralization, the treated solution can be disposed of down the drain with copious amounts of cold running water. It is important to ensure that the final concentration of active OPA in the discharged waste does not exceed 200 mg/L.
Step 5: Container Decontamination and Disposal
Empty OPA product containers should not be reused. They should be disposed of in accordance with facility policy and Environmental Protection Authority regulations. Before refilling reusable containers, they should be thoroughly washed with detergent and water, rinsed with sterile water, and dried.
Alternative Disposal Method
If on-site neutralization is not feasible, another option is to engage a professional hazardous waste contractor for the collection and disposal of OPA waste. It is important to note that dilution of OPA solutions with water is not an acceptable substitute for proper treatment and neutralization.
Quantitative Data for this compound Disposal
| Parameter | Guideline | Source |
| Neutralizer Quantity (Glycine-based) | 0.5 oz for 1 Quart of OPA solution | |
| 2 oz for 1 Gallon of OPA solution | ||
| 10 oz for 5 Gallons of OPA solution | ||
| Neutralization Time | Minimum of 1 hour | |
| Maximum Concentration for Sewer Discharge | 200 mg/L of active OPA |
Experimental Protocol: Aldehyde Neutralization
This protocol is a generalized procedure for the neutralization of aldehyde solutions using glycine, based on common practices for OPA.
Objective: To chemically neutralize the aldehyde to a less hazardous form suitable for disposal.
Materials:
-
Used OPA waste solution
-
Glycine-based neutralizer (e.g., Glute-Out)
-
Appropriate PPE (gloves, goggles, lab coat)
-
Designated hazardous waste container
-
pH meter or pH strips (for verification, if required by institutional protocols)
Procedure:
-
Carefully measure the volume of the OPA waste solution to be treated.
-
Consult the neutralizer manufacturer's instructions to determine the correct amount of glycine-based powder for the measured volume of OPA.
-
In a well-ventilated area, add the pre-measured neutralizer to the OPA solution in the designated waste container.
-
Gently agitate the mixture to ensure the neutralizer dissolves completely.
-
Allow the mixture to react for a minimum of one hour. Observe the color change as an indicator of neutralization.
-
Once the neutralization period is complete, the solution can be prepared for final disposal as per institutional and local regulations.
-
Document the neutralization process, including the volume of waste treated, the amount of neutralizer used, and the date of treatment.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phthalaldehyde
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Phthalaldehyde (also known as ortho-Phthalaldehyde or OPA), a chemical widely used as a high-level disinfectant. Adherence to these procedures is critical to minimize risks and ensure operational integrity.
This compound is a hazardous chemical that is toxic if swallowed, causes severe skin burns and eye damage, and may trigger allergic skin reactions or respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this compound. Below is a summary of the required PPE to prevent exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of damage before use. For tasks with a high risk of splashing, consider double-gloving.[2][5] |
| Eyes/Face | Safety goggles and a face shield | Always wear chemical splash goggles. A full-face shield must be worn in addition to goggles when there is a significant risk of splashing.[2][5][6] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.[1][5] |
| Respiratory | Fume hood or respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1][5][7] If a fume hood is not available, a NIOSH/MSHA approved respirator should be used.[1] |
Operational Plan: A Step-by-Step Protocol for Handling this compound
A systematic approach to handling this compound is crucial for minimizing the risk of exposure and ensuring the safety of all laboratory personnel.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational.[1][5]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]
-
Rooms where this compound is used should be clearly marked with a caution sign.[8]
-
Ensure proper ventilation, such as a local exhaust hood or a portable ventilation device containing OPA-absorbent media, especially for manual disinfection tasks.[6]
-
Assemble all necessary materials before you begin to minimize time in the handling area.[5]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles and, if necessary, a face shield.[2][5][6]
-
Thoroughly wash and dry your hands before putting on chemical-resistant gloves.
-
Ensure the gloves cover the cuffs of the lab coat.[5]
3. Handling and Dispensing:
-
Perform all manipulations of this compound inside the chemical fume hood.[1][5]
-
When transferring the chemical, pour slowly and carefully to avoid splashing.[5]
-
Keep containers of this compound sealed when not in use to prevent the release of vapors.[3][5]
4. Post-Handling Procedures:
-
Wipe down the work area in the fume hood with an appropriate decontaminant.[5]
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[4][9]
Spill Management and First Aid
In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should clean up the spill. For any direct exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][9]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[9]
Disposal Plan: Neutralization and Safe Disposal
This compound solutions must be neutralized before disposal to render them non-toxic.[6][10]
Neutralization Protocol:
-
Use a Neutralizing Agent: Glycine-based neutralizers are commonly used.[6][10][11]
-
Follow Manufacturer's Instructions: The amount of neutralizer required will depend on the concentration and volume of the this compound solution.[11]
-
Allow for Sufficient Reaction Time: For OPA, a minimum of one hour is typically required for neutralization. A color change may be observed, for instance from yellow-orange to green-brown.[11]
-
Concentration Limits: The concentration of active OPA in the treated waste must not exceed 200 mg/L before being discharged to the sewer.[6][10]
-
Final Disposal: After neutralization, run cold water during and after pouring the solution down the drain.[11]
It is important to note that empty OPA product containers should not be reused and must be disposed of according to facility policy and Environmental Protection Authority regulations.[6]
Below is a diagram illustrating the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. chemscience.com [chemscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Orthothis compound (OPA) safe use fact sheet for health care professionals | SA Health [sahealth.sa.gov.au]
- 7. zoro.com [zoro.com]
- 8. mtpinnacle.com [mtpinnacle.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sawater.com.au [sawater.com.au]
- 11. ehs.stonybrook.edu [ehs.stonybrook.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
